MC-DM1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H55ClN4O12/c1-24-13-12-14-31(56-8)42(54)23-30(57-40(53)44-42)25(2)38-41(4,59-38)32(22-36(51)46(6)28-20-27(19-24)21-29(55-7)37(28)43)58-39(52)26(3)45(5)33(48)15-10-9-11-18-47-34(49)16-17-35(47)50/h12-14,16-17,20-21,25-26,30-32,38,54H,9-11,15,18-19,22-23H2,1-8H3,(H,44,53)/b14-12+,24-13+/t25-,26+,30+,31-,32+,38+,41+,42+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBPANNIQRLRII-RJPAQOSPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCN5C(=O)C=CC5=O)C)C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCN5C(=O)C=CC5=O)C)\C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H55ClN4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Chemical Properties of MC-DM1 Antibody-Drug Conjugates
This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of MC-DM1, a cornerstone in the development of targeted cancer therapies. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular architecture, physicochemical characteristics, and functional pathways of this class of antibody-drug conjugates (ADCs).
Introduction to this compound
This compound refers to an antibody-drug conjugate where a monoclonal antibody (MC) is connected to the cytotoxic agent DM1 (Mertansine) via a chemical linker.[1][2] This powerful combination allows for the targeted delivery of a potent microtubule-disrupting agent directly to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[3] The monoclonal antibody component (MC) is designed to bind to a specific tumor-associated antigen, ensuring the selective delivery of the DM1 payload.[4]
Molecular Structure and Components
The this compound conjugate is a complex biomolecule comprising three key components: a monoclonal antibody, a linker, and the cytotoxic payload DM1.
-
Monoclonal Antibody (MC): A humanized monoclonal antibody of the IgG1 isotype is typically used, providing high binding affinity to a specific antigen on the surface of tumor cells.[5] The "MC" designation is generic and represents the targeting component of the ADC, which can be tailored to various cancer types by selecting an appropriate antibody.
-
DM1 (Mertansine): A derivative of maytansine, DM1 is a highly potent microtubule inhibitor.[2][3] It is a thiol-containing maytansinoid, which allows for its conjugation to a linker.[6] DM1 exerts its cytotoxic effect by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis of cancer cells.[3]
-
Linker: The linker is a critical component that covalently attaches DM1 to the monoclonal antibody. The choice of linker influences the stability, drug-release mechanism, and overall efficacy of the ADC.[7][8] A commonly used linker for creating DM1 conjugates is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which forms a stable thioether bond.[5][8] Other linkers, including those with polyethylene glycol (PEG) components to enhance solubility, have also been explored.[9]
Physicochemical Properties
The physicochemical properties of both the DM1 payload and the complete this compound conjugate are crucial for its development and performance.
Properties of DM1 (Mertansine)
| Property | Value | Reference |
| Molecular Formula | C35H48ClN3O10S | [10] |
| Molecular Weight | 738.3 g/mol | [10] |
| Appearance | White to off-white solid powder | [6] |
| Solubility | Soluble in DMSO, not in water | [] |
| Mechanism of Action | Microtubule inhibitor | [2][3] |
Properties of this compound Conjugate (General)
The properties of the final this compound conjugate are influenced by the specific monoclonal antibody used and the drug-to-antibody ratio (DAR).
| Property | Description | Reference |
| Drug-to-Antibody Ratio (DAR) | The average number of DM1 molecules conjugated to a single antibody. A typical DAR for maytansinoid ADCs is in the range of 3-4.[12][13] Higher DAR values can increase potency but may also lead to faster clearance and increased toxicity.[13] | |
| Stability | The stability of the linker is crucial to prevent premature release of the cytotoxic payload in circulation. Non-cleavable linkers like SMCC provide high stability.[5][] | |
| Hydrophobicity | The conjugation of hydrophobic drugs like DM1 can increase the overall hydrophobicity of the antibody, potentially leading to aggregation.[4] Linker chemistry can be optimized to mitigate this.[8] |
Mechanism of Action
The therapeutic effect of this compound is achieved through a multi-step process that leverages the specificity of the antibody and the potency of the DM1 payload.[14][15]
-
Target Binding: The monoclonal antibody component of the this compound conjugate binds to its specific target antigen on the surface of a cancer cell.[5]
-
Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[14][16]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.[14][16]
-
Payload Release: Inside the lysosome, the antibody portion of the conjugate is degraded by proteases, leading to the release of the DM1 payload (or a metabolite containing DM1).[5][17]
-
Cytotoxicity: The released DM1 then binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[3][18]
The trastuzumab component of T-DM1, a well-known this compound conjugate, also retains its own anti-tumor activities, including inhibition of the PI3K/AKT signaling pathway and antibody-dependent cellular cytotoxicity (ADCC).[5][14]
Experimental Protocols
The characterization of this compound conjugates involves a series of analytical methods to ensure quality, consistency, and efficacy.[4][19]
Synthesis and Conjugation of this compound
The synthesis of an this compound conjugate is typically a two-step process.[8][20]
-
Antibody Modification: The monoclonal antibody is first modified with a bifunctional linker, such as SMCC. The NHS-ester end of SMCC reacts with lysine residues on the antibody.
-
Drug Conjugation: The thiol group of DM1 then reacts with the maleimide group of the linker that is now attached to the antibody, forming a stable thioether bond.
A detailed, step-by-step protocol for lab-scale conjugation can be found in various publications.[18]
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.[12] Several methods can be used for its determination:
-
UV-Vis Spectroscopy: This method relies on the different extinction coefficients of the antibody and the drug. By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and 252 nm for DM1), the concentrations of each component can be determined and the DAR calculated.
-
Mass Spectrometry (MS): High-resolution mass spectrometry of the intact or deglycosylated ADC can provide a detailed distribution of drug loading, from which the average DAR can be calculated.[21][22]
-
Hydrophobic Interaction Chromatography (HIC): This chromatographic technique separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, species with different numbers of DM1 molecules can be resolved and quantified.
In Vitro Cytotoxicity Assay
The potency of the this compound conjugate is assessed using in vitro cell-based assays.
-
Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured.
-
Treatment: Cells are treated with serial dilutions of the this compound conjugate, a non-targeted control ADC, and free DM1.
-
Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is measured using a suitable assay (e.g., MTT, CellTiter-Glo).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of the conjugate.
Conclusion
This compound represents a versatile and potent platform for the development of antibody-drug conjugates. A thorough understanding of its structure, chemical properties, and mechanism of action is paramount for the successful design and optimization of novel targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for the robust characterization of these complex and promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | Drug-Linker Conjugates for ADC | 1375089-56-7 | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel trastuzumab-DM1 conjugate: Synthesis and bio-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DM 1 | C35H48ClN3O10S | CID 71301226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labiotech.eu [labiotech.eu]
- 20. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. lcms.cz [lcms.cz]
The Pivotal Role of the MC Linker in MC-DM1 Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's success, dictating its stability, pharmacokinetic profile, and mechanism of payload release. This technical guide delves into the core functionalities of the maleimidocaproyl (MC) linker, a non-cleavable linker frequently used in conjunction with the maytansinoid payload, DM1.
The MC Linker: A Foundation of Stability
The maleimidocaproyl (MC) linker is a type of non-cleavable linker.[1] Its primary role is to provide a stable and covalent connection between the antibody and the DM1 payload.[2][3] This stability is paramount during systemic circulation, preventing the premature release of the highly potent DM1, which could otherwise lead to off-target toxicity and a diminished therapeutic window.[4][5]
The MC linker is often part of a larger heterobifunctional linker, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). In this configuration, the succinimide group reacts with lysine residues on the antibody, while the maleimide group forms a stable thioether bond with the thiol-containing DM1 payload.[6][7] This non-cleavable design ensures that the cytotoxic payload is only released after the entire ADC has been internalized by the target cancer cell and undergone lysosomal degradation.[1][8]
Mechanism of Action: From Circulation to Cytotoxicity
The journey of an MC-DM1 ADC from administration to inducing cancer cell death is a multi-step process heavily reliant on the linker's properties.
-
Target Binding and Internalization: The ADC circulates in the bloodstream and its monoclonal antibody component selectively binds to a specific antigen on the surface of a cancer cell.[5]
-
Endocytosis: Upon binding, the cancer cell internalizes the ADC-antigen complex through receptor-mediated endocytosis.[4][9]
-
Lysosomal Trafficking: The internalized vesicle traffics to the lysosome, a cellular organelle containing powerful digestive enzymes.[9]
-
Antibody Catabolism and Payload Release: Inside the acidic environment of the lysosome, proteases completely degrade the antibody component of the ADC.[1][8] Because the MC linker is non-cleavable, this degradation process releases the DM1 payload still attached to the linker and the lysine residue it was conjugated to, forming the active catabolite: Lysine-MC-DM1.[4][10][11]
-
Microtubule Disruption and Apoptosis: The Lysine-MC-DM1 catabolite is then transported into the cytoplasm where DM1 exerts its cytotoxic effect.[9] DM1 is a potent inhibitor of tubulin polymerization.[12] By binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis (programmed cell death).[13][14]
Figure 1: Mechanism of action for an this compound ADC.
Experimental Protocols and Workflows
The development and characterization of this compound ADCs involve a series of precise experimental procedures.
The synthesis of an this compound ADC typically involves a two-step lysine-based conjugation process.[15][16]
Figure 2: General workflow for this compound ADC synthesis.
Protocol for Lysine-Based Conjugation: [16][17]
-
Antibody Preparation: Adjust the concentration of the monoclonal antibody (e.g., to 2-10 mg/mL) in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.4).
-
Linker Activation: Dissolve the SMCC-DM1 conjugate in an organic solvent like DMSO.
-
Conjugation Reaction: Add the dissolved SMCC-DM1 to the antibody solution at a specific molar ratio (e.g., 15:1 linker-to-antibody). Incubate the reaction mixture (e.g., for 30 minutes at room temperature) to allow the NHS ester of the SMCC linker to react with lysine residues on the antibody.[16][17]
-
Purification: Remove unreacted linker-drug and other impurities. This is often achieved using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to isolate the purified ADC.[18]
-
Characterization: Analyze the final product to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and aggregation levels.[19][20]
This assay measures the potency of the ADC in killing cancer cells. The MTT assay is a common colorimetric method.[21]
Protocol for MTT Cytotoxicity Assay: [21][22]
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, a non-binding control ADC, and free DM1 payload in cell culture medium. Add the solutions to the appropriate wells.
-
Incubation: Incubate the plates for a defined period (e.g., 72-144 hours) at 37°C.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 1-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., 100 µL of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells and plot the results against ADC concentration. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Quantitative Data Summary
The performance of this compound ADCs is quantified through various metrics. The tables below summarize representative data from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound ADCs
| Cell Line | Target Antigen | IC50 (nM) | Reference |
|---|---|---|---|
| BT-474 | HER2 | ~1 - 10 | [23] |
| N87 | HER2 | Varies | [17] |
| SK-BR-3 | HER2 | Varies | [17][24] |
| Karpas-299 | CD30 | N/A (Example) | [23] |
| 786-O | CD70 | ~1 |[11] |
Note: IC50 values are highly dependent on the specific antibody, cell line, and assay conditions.
Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models
| Xenograft Model | Target Antigen | ADC Dose | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|
| RAJI (NHL) | CD19 / CD21 | 5 mg/kg | Significant TGI | [25] |
| Granta-519 (NHL) | CD20 | 5 mg/kg | Significant TGI | [25] |
| BJAB-luc (NHL) | CD22 | ~10 mg/kg | Significant TGI | [25] |
| HER2+ Breast Cancer | HER2 | 5 mg/kg | Full tumor regression |[23] |
Note: Efficacy is dependent on the tumor model, dosing schedule, and specific ADC construct.[26]
Table 3: Comparative Pharmacokinetic Parameters
| ADC Construct | Linker Type | Clearance | Stability | Reference |
|---|---|---|---|---|
| MCC-DM1 | Non-cleavable (Thioether) | Slower | More Stable | [10] |
| SPP-DM1 | Cleavable (Disulfide) | Faster | Less Stable | [10] |
| Ab-SMCC-DM1 | Non-cleavable (Thioether) | Slower than total Ab | Generally Stable |[27][28] |
Note: Non-cleavable linkers like MC generally result in slower ADC clearance and greater stability in circulation compared to many cleavable linkers.[10]
Conclusion
The maleimidocaproyl (MC) linker is a critical component in the design of effective and safe this compound ADCs. Its non-cleavable nature provides essential stability in systemic circulation, minimizing premature drug release and associated off-target toxicity.[1] The mechanism of action, which relies on complete antibody degradation within the target cell's lysosome, ensures that the potent DM1 payload is released specifically at the site of action. This targeted release mechanism, combined with the linker's robust chemical properties, contributes significantly to the therapeutic index of this compound ADCs, making them a powerful tool in the arsenal against cancer. The rigorous experimental evaluation of these conjugates is vital for optimizing their design and predicting clinical success.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. almacgroup.com [almacgroup.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. labiotech.eu [labiotech.eu]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Intracellular Journey and Cytotoxic Mechanism of DM1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the efficacy of the cytotoxic payload DM1, a key component of several antibody-drug conjugates (ADCs), within cancer cells. This document details the cellular uptake, intracellular trafficking, payload release, and the ultimate mechanism of action of DM1, supported by quantitative data and detailed experimental protocols.
The Multi-Step Mechanism of DM1-Containing ADCs
The therapeutic action of a DM1-based ADC is a highly orchestrated process that begins with specific targeting of cancer cells and culminates in the induction of apoptosis. This journey can be broadly categorized into four key stages:
-
Receptor-Mediated Endocytosis: The ADC, such as Trastuzumab emtansine (T-DM1), first binds to a specific antigen, like HER2, which is overexpressed on the surface of the target cancer cell.[1] This binding event triggers the internalization of the ADC-antigen complex through a process known as receptor-mediated endocytosis.[1] For many HER2-targeted ADCs, this internalization primarily occurs via clathrin-coated pits.[2]
-
Intracellular Trafficking: Once inside the cell, the ADC is encapsulated within an endosome. These early endosomes mature into late endosomes and subsequently fuse with lysosomes.[1] This trafficking pathway is crucial for delivering the ADC to the cellular compartment responsible for its degradation.[3]
-
Lysosomal Degradation and Payload Release: The acidic environment and potent proteases within the lysosome degrade the antibody component of the ADC.[1] In the case of ADCs with non-cleavable linkers, like T-DM1, this proteolytic degradation results in the release of the active cytotoxic payload, DM1, attached to the linker and a lysine residue (Lys-MCC-DM1).[4]
-
Microtubule Disruption and Apoptosis: The released Lys-MCC-DM1 then enters the cytoplasm and exerts its cytotoxic effect by binding to tubulin, the fundamental protein subunit of microtubules.[5] DM1 inhibits the assembly of microtubules and disrupts their dynamic instability, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[1][6]
Caption: The intracellular journey and mechanism of action of a DM1-based ADC.
Quantitative Data on DM1 and T-DM1 Activity
The potency of DM1 and its conjugated form, T-DM1, has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic efficacy.
| Cell Line | Cancer Type | HER2 Status | T-DM1 IC50 (µg/mL) | DM1 IC50 (nM) |
| KMCH-1 | Biliary Tract Cancer | High | 0.031 | 0.79 - 7.2 |
| Mz-ChA-1 | Biliary Tract Cancer | High | 1.3 | 0.79 - 7.2 |
| KKU-100 | Biliary Tract Cancer | Low | 4.3 | 0.79 - 7.2 |
| MDA-MB-361 S | Breast Cancer | HER2-positive | ~0.08 (converted from nmol/L) | Not Specified |
| MDA-MB-361 TR | Breast Cancer (T-DM1 Resistant) | HER2-positive | ~0.4 (converted from nmol/L) | Not Specified |
| MDA-MB-361 TCR | Breast Cancer (T-DM1 Resistant) | HER2-positive | ~0.64 (converted from nmol/L) | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
The intracellular concentration of the active metabolite, Lys-MCC-DM1, is critical for its therapeutic effect. Studies have shown that in HER2-positive N87 gastric cancer cells treated with 10 µg/mL of T-DM1, the intracellular concentration of Lys-MCC-DM1 increases over time, reaching a higher concentration in sensitive cells compared to resistant cells after 24 hours.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to determine the IC50 of a DM1-containing ADC in cancer cell lines.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
DM1-containing ADC
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium.[7][8]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add them to the respective wells. Include a vehicle control (medium without ADC).
-
Incubation with ADC: Incubate the cells with the ADC for a period of 48 to 144 hours.[7][8]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[7][9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Immunofluorescence Staining of Microtubules
This protocol describes the visualization of microtubule disruption in cells treated with a DM1-containing ADC.
Caption: Workflow for immunofluorescence staining of microtubules.
Materials:
-
Cells grown on glass coverslips
-
DM1-containing ADC
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI solution (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentration of the DM1-containing ADC for an appropriate duration.
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.[10]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular structures.[10]
-
Blocking: Wash with PBS and then incubate with 1% BSA in PBS for 1 hour to block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and then incubate with DAPI solution for 5 minutes to stain the nuclei.[10]
-
Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.
Quantification of Intracellular Lys-MCC-DM1 by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of the active DM1 metabolite from cell lysates.
Caption: Workflow for LC-MS/MS quantification of intracellular Lys-MCC-DM1.
Materials:
-
ADC-treated cell pellets
-
Lysis buffer
-
Acetonitrile (or other protein precipitation agent)
-
Internal standard
-
LC-MS/MS system with a C18 column
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the DM1-containing ADC for the desired time points.
-
Cell Harvesting and Lysis: Harvest the cells and lyse them to release intracellular contents.
-
Protein Precipitation: Add a protein precipitation agent, such as acetonitrile, to the cell lysate to precipitate proteins.[11]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system.
-
Chromatographic Separation: Separate the metabolites using a C18 column with a suitable mobile phase gradient.[11]
-
Mass Spectrometric Detection: Detect and quantify Lys-MCC-DM1 using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Quantification: Determine the concentration of Lys-MCC-DM1 in the samples by comparing the peak areas to a standard curve prepared with known concentrations of the analyte.[11]
Conclusion
The efficacy of DM1 as a cytotoxic payload in antibody-drug conjugates is a result of a sophisticated and multi-step intracellular process. A thorough understanding of each stage, from receptor binding and internalization to lysosomal processing and microtubule disruption, is paramount for the rational design and optimization of next-generation ADCs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers in this dynamic field, facilitating further investigation and innovation in targeted cancer therapy.
References
- 1. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. LC-MS/MS method for the simultaneous determination of Lys-MCC-DM1, MCC-DM1 and DM1 as potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to MC-DM1 for First-Time Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers and scientists embarking on the development of Antibody-Drug Conjugates (ADCs) utilizing the MC-DM1 drug-linker. This document provides a foundational understanding of this compound, its mechanism of action, and detailed protocols for the synthesis, characterization, and preclinical evaluation of this compound-based ADCs.
Introduction to this compound in ADC Development
Antibody-Drug Conjugates are a transformative class of biopharmaceutical drugs designed to selectively deliver potent cytotoxic agents to cancer cells.[1] This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity.[2] An ADC is comprised of three key components: a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3]
This compound is a widely utilized drug-linker conjugate in ADC research and development.[4] It consists of the potent microtubule-disrupting agent DM1, a derivative of maytansine, attached to a maleimidocaproyl (MC) linker.[5] The MC linker provides a stable covalent bond between the antibody and the DM1 payload. Ado-trastuzumab emtansine (T-DM1, Kadcyla®), a clinically approved ADC for HER2-positive breast cancer, is a prominent example of an ADC employing a similar lysine-based conjugation strategy with a DM1 payload.[3][6]
Mechanism of Action of this compound ADCs
The therapeutic effect of an this compound ADC is a multi-step process that begins with the specific binding of the antibody component to its target antigen on the surface of a cancer cell.[7] Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[8] Following internalization, the complex is trafficked to the lysosome, where the antibody is degraded by proteases. This degradation releases the DM1 payload, which then enters the cytoplasm.[6]
Once in the cytoplasm, DM1 exerts its cytotoxic effect by binding to tubulin, a key component of microtubules.[9] This binding disrupts microtubule dynamics, leading to the inhibition of microtubule assembly.[6] The disruption of the microtubule network results in cell cycle arrest at the G2/M phase and ultimately induces apoptotic cell death.[6][9]
In addition to the targeted delivery of DM1, some evidence suggests the potential for off-target toxicities. For instance, the DM1 payload of T-DM1 has been shown to interact with cytoskeleton-associated protein 5 (CKAP5) on the surface of normal cells, which may contribute to off-target effects.[10][11]
Quantitative Preclinical Data for this compound ADCs
The following tables summarize key quantitative data from preclinical studies of T-DM1, which serves as a relevant reference for researchers developing novel this compound ADCs.
Table 1: In Vitro Cytotoxicity of T-DM1 in HER2-Positive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (µg/mL) | Reference |
| SK-BR-3 | Breast Cancer | 4.4 - 10 | - | [11] |
| AU-565 | Breast Cancer | 4.4 - 10 | - | [11] |
| BT-474 | Breast Cancer | - | - | [12] |
| HCC-1419 | Breast Cancer | >10,000 | - | [11] |
| KMCH-1 | Biliary Tract Cancer | - | 0.031 | [10] |
| Mz-ChA-1 | Biliary Tract Cancer | - | 1.3 | [10] |
| KKU-100 | Biliary Tract Cancer | - | 4.3 | [10] |
Table 2: Physicochemical and Pharmacokinetic Properties of T-DM1
| Parameter | Value | Species | Reference |
| Average Drug-to-Antibody Ratio (DAR) | ~3.5 | - | [3][13] |
| Clearance (CL) | 9.4 - 11.5 mL/day/kg | Cynomolgus Monkey (at ≥10 mg/kg) | [14] |
| Terminal Half-life (t1/2) | ~3.5 days | Human (at 3.6 mg/kg) | [14] |
| Maximum Tolerated Dose (MTD) of T-DM1 | 30 mg/kg (~6000 µg DM1/m²) | Cynomolgus Monkey | [15] |
| Maximum Tolerated Dose (MTD) of T-DM1 | 40 mg/kg (~4400 µg DM1/m²) | Rat | [15] |
| Maximum Tolerated Dose (MTD) of free DM1 | 0.2 mg/kg (1600 µg DM1/m²) | Rat | [15] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and preclinical evaluation of an this compound ADC.
Synthesis and Purification of an this compound ADC via Lysine Conjugation
This protocol describes a two-step process for conjugating DM1 to an antibody through its lysine residues using a heterobifunctional SMCC linker.[16]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
DM1 hydrochloride
-
Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., Tris or glycine solution)
-
Size-exclusion chromatography (SEC) column (e.g., G25)
-
Diafiltration system (optional)
Procedure:
-
Antibody Modification with Sulfo-SMCC:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in reaction buffer.
-
Dissolve Sulfo-SMCC in DMSO or DMA to prepare a stock solution (e.g., 10 mM).
-
Add a molar excess of the Sulfo-SMCC solution to the antibody solution. The molar ratio of linker to antibody will influence the final drug-to-antibody ratio (DAR) and should be optimized. A starting point could be a 5-10 fold molar excess.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Remove the excess, unreacted Sulfo-SMCC linker by SEC (e.g., using a G25 column) or diafiltration, exchanging the buffer to the conjugation buffer.
-
-
Conjugation of DM1 to the Modified Antibody:
-
Dissolve DM1 hydrochloride in DMA or DMSO to prepare a stock solution (e.g., 10 mM).
-
Add a molar excess of the DM1 solution to the purified, linker-modified antibody. A 1.5-2 fold molar excess of DM1 over the linker is a reasonable starting point.
-
Incubate the reaction mixture at room temperature for 4-16 hours with gentle mixing, protected from light.
-
Quench the reaction by adding a quenching reagent like Tris or glycine to react with any remaining maleimide groups.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated DM1 and other small molecule impurities using SEC or diafiltration.
-
Concentrate the purified ADC to the desired concentration.
-
Sterile filter the final ADC solution and store at 2-8°C.
-
Characterization of the this compound ADC
4.2.1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
This method provides an average DAR for the ADC population.[17]
Procedure:
-
Measure the absorbance of the ADC solution at 252 nm and 280 nm.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the following equations:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
A252 = (εAb,252 * CAb) + (εDrug,252 * CDrug)
-
-
Calculate the DAR by dividing the molar concentration of the drug by the molar concentration of the antibody.
4.2.2. Determination of DAR and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, allowing for the determination of the distribution of different drug-loaded species.[18][19]
Procedure:
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a decreasing salt gradient. Species with higher DARs are more hydrophobic and will elute later.
-
Integrate the peak areas of the different species in the chromatogram.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
In Vitro Cytotoxicity Assay
The MTT or XTT assay is a colorimetric method to assess the cytotoxic potential of the ADC.[4][20]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well microplates
-
This compound ADC, unconjugated antibody, and free DM1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1.
-
Treat the cells with the different concentrations of the test articles and incubate for a period of 48-144 hours.[9]
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the concentration of the test article and determine the IC50 value (the concentration that inhibits cell growth by 50%).
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an this compound ADC in a subcutaneous xenograft mouse model.[21][22]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Target cancer cell line
-
This compound ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the target cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and different doses of the this compound ADC).
-
Administer the treatments intravenously at a predetermined schedule (e.g., once a week for three weeks).
-
Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Plot the mean tumor volume over time for each treatment group to evaluate the anti-tumor efficacy.
Visualizing Key Processes in this compound ADC Development
The following diagrams, generated using the DOT language, illustrate critical pathways and workflows in the development of this compound ADCs.
References
- 1. biocompare.com [biocompare.com]
- 2. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. adcreview.com [adcreview.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preclinical safety profile of trastuzumab emtansine (T-DM1): mechanism of action of its cytotoxic component retained with improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 17. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. biocytogen.com [biocytogen.com]
- 22. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to MC-DM1 for ADC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MC-DM1, a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and detailed methodologies for its application in ADC research and development.
Introduction to this compound
This compound is a conjugate comprising the potent microtubule-disrupting agent, DM1, and a maleimidocaproyl (MC) linker.[1][2] DM1 is a derivative of maytansine, a class of highly cytotoxic compounds that inhibit cell division. The MC linker provides a stable linkage to antibodies via a thiol-maleimide reaction, ensuring that the cytotoxic payload is delivered specifically to target cells. This targeted delivery is the cornerstone of ADC therapy, aiming to enhance therapeutic efficacy while minimizing off-target toxicity.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in ADC conjugation and formulation.
| Property | Value | Reference |
| CAS Number | 1375089-56-7 | [1] |
| Molecular Weight | 843.36 g/mol | [1] |
| Molecular Formula | C₄₂H₅₅ClN₄O₁₂ | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO | [1] |
Mechanism of Action
The cytotoxic activity of ADCs armed with this compound is primarily driven by the DM1 payload. Upon internalization of the ADC by the target cell, the linker is cleaved, releasing DM1 to exert its potent anti-mitotic effects.
Microtubule Disruption
DM1 functions by inhibiting the assembly of microtubules, which are critical components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. DM1 binds to tubulin, the protein subunit of microtubules, thereby preventing its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers programmed cell death, or apoptosis.
Caption: Signaling pathway of DM1-mediated microtubule disruption.
Alternative Mechanisms
Recent studies suggest a potential alternative, HER2-independent mechanism of action for DM1-containing ADCs. This pathway may involve the interaction of the DM1 payload with cytoskeleton-associated protein 5 (CKAP5), leading to cytotoxicity. This finding could have implications for understanding and mitigating off-target toxicities.
Experimental Protocols
The following sections provide a generalized workflow and detailed protocols for the conjugation of this compound to a monoclonal antibody (mAb) and the subsequent characterization of the resulting ADC.
Experimental Workflow
The overall process for creating and evaluating an this compound ADC involves several key stages, from antibody preparation to in vitro and in vivo testing.
Caption: General experimental workflow for this compound ADC development.
Antibody-MC-DM1 Conjugation Protocol
This protocol outlines the steps for conjugating this compound to an antibody via its lysine residues. This method relies on the reaction between the maleimide group of the MC linker and a thiol group, which is introduced to the antibody through a prior modification step. A common approach involves using a bifunctional linker like SMCC (succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate) to first react with lysine amines on the antibody, thereby introducing maleimide groups. The thiol-containing DM1 is then reacted with these maleimide groups. Alternatively, this compound, which already contains the maleimide group, can be used to react with reduced interchain disulfides on the antibody. The following is a general protocol for the latter approach.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reducing agent (e.g., TCEP, DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffer (e.g., phosphate buffer with EDTA)
-
Purification system (e.g., size-exclusion chromatography)
-
Anhydrous DMSO
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 1-10 mg/mL in reaction buffer.
-
Add a calculated amount of the reducing agent (e.g., 2-10 molar excess of TCEP) to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration.
-
-
This compound Conjugation:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Add the this compound stock solution to the reduced antibody solution. A typical molar excess of this compound to antibody is 5-15 fold.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction should be performed in a buffer with a pH between 6.5 and 7.5 to favor the thiol-maleimide reaction.
-
-
Quenching:
-
Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted this compound and other small molecules using size-exclusion chromatography (SEC) or another suitable purification method.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a standard method (e.g., UV-Vis spectroscopy at 280 nm).
-
Characterize the drug-to-antibody ratio (DAR), purity, and aggregation state as described in the following section.
-
ADC Characterization Methods
Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.
| Characterization Method | Purpose | Typical Results |
| UV-Vis Spectroscopy | Determine protein and drug concentration, and calculate DAR. | Absorbance at 252 nm (for DM1) and 280 nm (for antibody) are used. |
| Hydrophobic Interaction Chromatography (HIC) | Determine DAR distribution and assess hydrophobicity. | A chromatogram showing peaks corresponding to different DAR species. |
| Size-Exclusion Chromatography (SEC) | Assess purity and detect aggregation. | A major peak for the monomeric ADC and potential smaller peaks for aggregates. |
| Mass Spectrometry (MS) | Confirm the identity of the ADC and determine the precise mass of different DAR species. | Mass spectra showing the molecular weights of the light chain, heavy chain, and intact antibody with different numbers of conjugated DM1 molecules. |
| In vitro Cell Viability Assays | Evaluate the potency and specificity of the ADC. | IC₅₀ values for target-positive and target-negative cell lines. |
Linker Stability and Cleavage Assays
The stability of the linker is a critical attribute of an ADC, as premature cleavage can lead to off-target toxicity.
Plasma Stability Assay:
-
Incubate the ADC in human or mouse plasma at 37°C.
-
At various time points, take aliquots of the plasma-ADC mixture.
-
Analyze the aliquots by a suitable method (e.g., ELISA, LC-MS) to quantify the amount of intact ADC and released payload over time.
Protease Cleavage Assay:
-
Incubate the ADC with specific proteases that are expected to be present in the lysosomal compartment of target cells (e.g., cathepsin B).[3][4][5]
-
Monitor the release of the DM1 payload over time using techniques like HPLC or LC-MS.[6]
Conclusion
This compound is a well-characterized and effective drug-linker for the development of ADCs. Its potent cytotoxic payload, combined with a stable linker, allows for the creation of highly targeted and efficacious cancer therapies. The methodologies outlined in this guide provide a framework for the successful conjugation, purification, and characterization of this compound-based ADCs, facilitating their advancement from preclinical research to clinical development. Careful optimization of the conjugation process and thorough characterization are paramount to ensuring the safety and efficacy of these promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. news-medical.net [news-medical.net]
- 4. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 5. ADC proteases for peptide linker——Screening and validation of linker | ACROBiosystems [acrobiosystems.com]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Solubility and Stability of MC-DM1 Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of MC-DM1, a pivotal drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). Understanding these physicochemical properties is critical for formulation development, manufacturing, and ensuring the overall safety and efficacy of the final therapeutic product.
Introduction and Physicochemical Properties
This compound is a conjugate comprised of the cytotoxic agent DM1 (a maytansinoid derivative) and a maleimidocaproyl (MC) linker. DM1 is a potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[1] The MC linker provides a stable covalent attachment point to antibodies, typically via reaction with thiol groups. The solubility and stability of this drug-linker are paramount as they directly influence the drug-to-antibody ratio (DAR), aggregation propensity, and in vivo performance of the resulting ADC.[2]
Below are the key physicochemical properties of this compound powder.
| Property | Value | Source |
| Chemical Name | N(2')-deacetyl-N(2')-(6-maleimido-1-oxohexyl)-Maytansine | |
| CAS Number | 1375089-56-7 | [3][4][5] |
| Molecular Formula | C₄₂H₅₅ClN₄O₁₂ | [4][5] |
| Molecular Weight | 843.36 g/mol | [3][6] |
| Appearance | White to off-white solid powder | [4] |
Solubility Profile of this compound
The solubility of this compound is highly dependent on the solvent system. As a relatively hydrophobic molecule, its aqueous solubility is limited, necessitating the use of organic co-solvents for creating stock solutions and formulations.
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound in various solvent systems. It is crucial to use fresh, anhydrous solvents, as the presence of water can impact both solubility and stability.
| Solvent System | Concentration | Molarity (approx.) | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL | 237.15 mM | Saturation unknown. Hygroscopic DMSO can significantly impact solubility; use newly opened solvent. | [3][6] |
| 10% DMSO + 90% Corn Oil | ≥ 5.5 mg/mL | 6.52 mM | Saturation unknown. A common formulation for in vivo studies. Co-solvents should be added sequentially. | [3][4][6] |
Note: Data on the solubility of this compound across a range of pH values in aqueous buffers is not extensively available in public literature and should be determined empirically.
Experimental Protocol: Equilibrium Solubility Determination
To accurately determine the solubility of this compound in various aqueous buffers or formulation vehicles, a standardized equilibrium solubility protocol is recommended.
Objective: To determine the saturation concentration of this compound in a given solvent system at a controlled temperature.
Materials:
-
This compound powder
-
Selected solvent system (e.g., PBS pH 7.4, citrate buffer pH 5.0)
-
Calibrated analytical balance
-
Vials with screw caps
-
Shaking incubator or rotator capable of maintaining constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical method for quantification (e.g., RP-HPLC with UV detection)
Methodology:
-
Preparation: Add an excess amount of this compound powder to a pre-determined volume of the test solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Equilibration: Place the vials in a shaking incubator at a constant temperature. Agitate the samples for a defined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
Sample Collection: At each time point, carefully withdraw an aliquot from the vial.
-
Separation of Solid and Liquid Phases: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of dissolved this compound using a validated RP-HPLC method.
-
Equilibrium Confirmation: Equilibrium is confirmed when the measured concentration between two consecutive time points (e.g., 48 and 72 hours) is statistically unchanged.
Visualization: Solubility Determination Workflow
Stability Profile of this compound
The stability of this compound is crucial for maintaining its integrity and reactivity for conjugation. Degradation can lead to loss of potency, formation of impurities, and inconsistent ADC manufacturing. Key factors affecting stability include temperature, light, and pH.
Storage and Handling
Proper storage is essential to prevent degradation. This compound is sensitive to light and temperature.
| Condition | Form | Duration | Light Protection | Source |
| 0 - 4 °C | Powder | Short-term (days to weeks) | Required | [5] |
| -20 °C | Powder | Long-term (months to years) | Required | [5][7] |
| -20 °C | Stock Solution (in solvent) | Up to 1 month | Required | [3] |
| -80 °C | Stock Solution (in solvent) | Up to 6 months | Required | [3] |
Handling Recommendations:
-
Always protect this compound powder and solutions from light.[4]
-
For solutions, it is recommended to prepare them fresh.[8] If storage is necessary, aliquot to avoid repeated freeze-thaw cycles.
-
The maleimide moiety of the MC linker is susceptible to hydrolysis, especially at neutral to alkaline pH, which would render it incapable of reacting with antibody thiols.[9] Therefore, conjugation reactions are typically performed at slightly acidic to neutral pH (pH 6.5-7.5).
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) studies are performed to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound powder
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
Buffers of various pH values
-
Calibrated stability chambers (for temperature and humidity)
-
Photostability chamber (with controlled light/UV exposure)
-
Validated stability-indicating analytical method (e.g., RP-HPLC, LC-MS)
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents. For pH stress, use acidic, basic, and neutral solutions. For oxidative stress, use a solution containing H₂O₂.
-
Application of Stress Conditions: Expose the samples to a range of conditions as outlined below. A control sample should be stored under recommended conditions (e.g., -20°C, protected from light).
-
Acid/Base Hydrolysis: Incubate samples in 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60°C) for several hours.
-
Oxidation: Incubate the sample with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose solid powder and solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Freeze-Thaw: Subject solutions to multiple cycles of freezing (e.g., -20°C or -80°C) and thawing to room temperature.[10]
-
-
Time-Point Analysis: At specified time points, withdraw aliquots from each stress condition.
-
Analysis: Analyze the samples using a stability-indicating method like RP-HPLC to determine the remaining percentage of intact this compound and to detect and quantify any degradation products. LC-MS can be used to identify the mass of degradants, providing insight into the degradation pathways.[11]
Visualization: Forced Degradation Study Workflow
Mechanism of Action: Microtubule Disruption
The cytotoxic activity of this compound is derived from its DM1 payload. After an ADC delivers DM1 into a target cell, DM1 exerts its potent anti-tumor effect by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
The key steps are:
-
Binding to Tubulin: DM1 binds to tubulin, the protein subunit of microtubules.[12]
-
Inhibition of Polymerization: This binding prevents the polymerization of tubulin into functional microtubules. It suppresses microtubule dynamic instability, which is critical for their function.[13]
-
Mitotic Arrest: The disruption of the mitotic spindle prevents cancer cells from successfully completing mitosis, leading to cell cycle arrest, primarily at the G2/M phase.[1]
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][14]
Visualization: DM1 Signaling Pathway
References
- 1. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Drug-Linker Conjugates for ADC | 1375089-56-7 | Invivochem [invivochem.com]
- 5. medkoo.com [medkoo.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 12. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: MC-DM1 Antibody Conjugation for IgG1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. This protocol details the conjugation of the microtubule-disrupting agent DM1 to a human IgG1 monoclonal antibody via a non-cleavable maleimidocaproyl (MC) linker. The resulting ADC, IgG1-MC-DM1, is designed to selectively deliver the cytotoxic payload to target cells expressing the antigen recognized by the IgG1, leading to their destruction.[1][2][3] This process involves the partial reduction of the antibody's interchain disulfide bonds, followed by the covalent attachment of the MC-DM1 linker-drug to the newly generated free thiols. Careful control of the reaction conditions is crucial for achieving a desirable drug-to-antibody ratio (DAR), which is a critical quality attribute that influences the efficacy and safety of the ADC.[4][5][6]
Principle of the Method
The conjugation process is based on thiol-maleimide chemistry.[7][8][9] First, the interchain disulfide bonds of the IgG1 antibody are partially reduced using a mild reducing agent, tris(2-carboxyethyl)phosphine (TCEP), to generate free sulfhydryl (thiol) groups.[10][11][12][13] The number of accessible thiols can be controlled by optimizing the TCEP concentration, reaction time, and temperature. Following the reduction step, the maleimide group of the this compound linker-drug reacts specifically with the free thiol groups on the antibody to form a stable thioether bond.[9][14] The resulting ADC is then purified to remove unreacted drug-linker and reducing agent. Finally, the conjugate is characterized to determine its concentration, purity, and the average number of drug molecules conjugated per antibody (DAR).
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Human IgG1 Antibody | (User-specific) | - |
| This compound | MedChemExpress | HY-103118 |
| TCEP HCl | Thermo Fisher Scientific | 20490 |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific | 89882 |
| Amicon® Ultra Centrifugal Filter Units, 30K MWCO | MilliporeSigma | UFC903024 |
Experimental Protocols
Antibody Preparation and Reduction
This step involves the partial reduction of the IgG1 antibody to generate free thiol groups for conjugation.
-
Prepare the Antibody Solution:
-
Dissolve the IgG1 antibody in PBS, pH 7.4, to a final concentration of 5-10 mg/mL.
-
Ensure the antibody solution is free of any amine-containing buffers or stabilizers, as these can interfere with the conjugation reaction. If necessary, perform a buffer exchange into PBS using a desalting column or dialysis.
-
-
Prepare the TCEP Solution:
-
Prepare a 10 mM stock solution of TCEP HCl in deionized water immediately before use. TCEP solutions are prone to oxidation and should be made fresh.[10]
-
-
Antibody Reduction:
-
Add a 10 to 20-fold molar excess of the 10 mM TCEP solution to the antibody solution. The optimal molar excess should be determined empirically for each specific antibody to achieve the desired DAR.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. To prevent re-oxidation of the thiols, it is recommended to perform this step in a low-oxygen environment, for example, by purging the reaction vial with argon or nitrogen gas.[9]
-
-
Removal of Excess TCEP:
-
Immediately after incubation, remove the excess TCEP using a pre-equilibrated Zeba™ Spin Desalting Column (7K MWCO) according to the manufacturer's instructions. This step is critical to prevent the quenching of the maleimide reaction in the subsequent step.
-
This compound Conjugation
This step involves the reaction of the reduced antibody with the this compound linker-drug.
-
Prepare the this compound Solution:
-
Conjugation Reaction:
-
To the reduced and purified antibody solution from the previous step, add a 5 to 10-fold molar excess of the 10 mM this compound solution. The optimal molar ratio should be determined experimentally.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.[14] The reaction should be performed at a pH between 6.5 and 7.5 to ensure the specific reaction of the maleimide with the thiol groups.[7]
-
Purification of the Antibody-Drug Conjugate
This step is necessary to remove unconjugated this compound and any aggregated protein.
-
Purification:
-
Purify the ADC using a Zeba™ Spin Desalting Column (7K MWCO) to remove unreacted this compound.
-
For further purification and to remove any potential aggregates, size-exclusion chromatography (SEC) can be performed.[16]
-
-
Concentration and Buffer Exchange:
-
Concentrate the purified ADC and exchange the buffer to a desired formulation buffer (e.g., PBS) using an Amicon® Ultra Centrifugal Filter Unit (30K MWCO).
-
Characterization of the Antibody-Drug Conjugate
This final step is crucial to assess the quality of the synthesized ADC.
-
Protein Concentration Determination:
-
Measure the absorbance of the ADC solution at 280 nm using a UV-Vis spectrophotometer. The concentration can be calculated using the Beer-Lambert law and the extinction coefficient of the antibody.
-
-
Drug-to-Antibody Ratio (DAR) Determination:
-
The DAR can be determined using several methods:
-
UV-Vis Spectroscopy: This is a relatively simple method that requires measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for DM1 (around 252 nm). The DAR can be calculated from the molar concentrations of the drug and the antibody.[4][17] However, this method can be less accurate due to potential interference from the free drug.[4]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can separate the ADC based on the number of conjugated drug molecules, providing information on the distribution of different DAR species.[6][18]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for DAR analysis, particularly for cysteine-linked ADCs, as it separates species based on hydrophobicity, which increases with the number of conjugated drugs.[17][6]
-
Mass Spectrometry (MS): LC-MS is a powerful technique for detailed DAR analysis and can provide information on the drug load distribution.[5][6]
-
-
-
Purity and Aggregation Analysis:
-
Analyze the purity and the presence of aggregates in the final ADC product by size-exclusion chromatography (SEC-HPLC).[16]
-
Quantitative Data Summary
| Parameter | Recommended Value | Range/Notes |
| Antibody Reduction | ||
| Antibody Concentration | 5-10 mg/mL | |
| TCEP Molar Excess | 10-20 fold | To be optimized for the specific antibody. |
| Incubation Time | 1-2 hours | |
| Incubation Temperature | 37°C | |
| This compound Conjugation | ||
| This compound Molar Excess | 5-10 fold | To be optimized. |
| Incubation Time | 1-2 hours (RT) or Overnight (4°C) | |
| Incubation Temperature | Room Temperature or 4°C | |
| Reaction pH | 7.0-7.5 | Critical for thiol-maleimide specificity.[7] |
| Expected Outcome | ||
| Average DAR | 2-4 | This is a typical target for many ADCs.[16] |
| Purity (by SEC) | >95% | |
| Aggregates (by SEC) | <5% | [16] |
Visualizations
Caption: Experimental workflow for IgG1-MC-DM1 conjugation.
Caption: Mechanism of action of DM1-containing ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ppd.com [ppd.com]
- 5. agilent.com [agilent.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. broadpharm.com [broadpharm.com]
- 8. biotium.com [biotium.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
- 11. dynamic-biosensors.com [dynamic-biosensors.com]
- 12. Disulfide reduction using TCEP reaction [biosyn.com]
- 13. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. medchemexpress.com [medchemexpress.com]
- 16. cellmosaic.com [cellmosaic.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Step-by-Step Guide to Lysine Conjugation with MC-DM1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug. One of the most established methods for creating ADCs is through the conjugation of a drug-linker to the lysine residues of an antibody. This method takes advantage of the numerous solvent-exposed ε-amino groups on the antibody surface, making them readily available for chemical modification.[1][2][3][4]
This document provides a detailed, step-by-step guide for the conjugation of the drug-linker construct MC-DM1 to a monoclonal antibody via lysine residues. This compound is composed of the potent microtubule-disrupting agent DM1 and the maleimidocaproyl (MC) linker.[5] The conjugation process involves a two-step reaction. First, the antibody's lysine residues are modified with a bifunctional linker, such as SMCC (succinimidyl-4-(maleimidylmethyl)cyclohexane-1-carboxylate), which introduces a maleimide group. Subsequently, the thiol-containing DM1 is conjugated to the maleimide-activated antibody.[6][7] This process results in a heterogeneous mixture of ADC molecules with varying drug-to-antibody ratios (DARs).[8][9][10] Careful control of the reaction conditions is crucial for achieving a desired average DAR and ensuring the quality and efficacy of the final ADC product.[11]
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting component of the ADC |
| This compound (or SMCC and DM1 separately) | e.g., MedchemExpress | Drug-linker payload |
| Conjugation Buffer (e.g., PBS, pH 7.2-8.0) | Standard lab supplier | Provides optimal pH for conjugation |
| Quenching Reagent (e.g., Tris or Glycine) | Standard lab supplier | Stops the conjugation reaction |
| Organic Co-solvent (e.g., DMSO or DMA) | Standard lab supplier | To dissolve the drug-linker |
| Purification System (e.g., FPLC with G25 column) | e.g., GE Healthcare | To remove unconjugated drug-linker |
| Diafiltration/Concentration Device | e.g., Millipore | For buffer exchange and concentration |
| Analytical HPLC/UPLC System | e.g., Agilent, Waters | For characterization of the ADC |
| Mass Spectrometer (e.g., Q-TOF) | e.g., Agilent, Thermo Fisher | For DAR determination and mass analysis |
Experimental Protocols
Antibody Preparation
-
Buffer Exchange: Ensure the antibody is in a suitable conjugation buffer (e.g., PBS, pH 7.2-8.0) free of primary amines. This can be achieved using a desalting column or through diafiltration.
-
Concentration Adjustment: Adjust the antibody concentration to a working range, typically 1-10 mg/mL.
-
Purity Check: Confirm the purity of the antibody using SDS-PAGE or size-exclusion chromatography (SEC).
Preparation of this compound Solution
-
Dissolve the this compound powder in an appropriate organic co-solvent such as DMSO or DMA to create a stock solution (e.g., 10-20 mM).[9][12]
-
The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid antibody denaturation.
Lysine Conjugation Reaction
-
Molar Ratio Calculation: Determine the desired molar excess of this compound to the antibody. This ratio will influence the average DAR of the final ADC. A common starting point is a 5-10 fold molar excess of the drug-linker.
-
Reaction Setup:
-
Bring the antibody solution to room temperature.
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing or stirring.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The optimal reaction time should be determined empirically.[9][12]
-
Quenching: Stop the reaction by adding a quenching reagent such as Tris or glycine to a final concentration of 50-100 mM. This will react with any excess unreacted linker.[9][12] Incubate for an additional 30 minutes at room temperature.
Purification of the Antibody-Drug Conjugate
-
Removal of Unconjugated Drug-Linker: Purify the ADC from unconjugated this compound and other reaction byproducts using a desalting column (e.g., Sephadex G25) or size-exclusion chromatography (FPLC).[9]
-
Buffer Exchange and Concentration: Perform buffer exchange into a suitable formulation buffer and concentrate the purified ADC using a centrifugal filtration device with an appropriate molecular weight cutoff (e.g., 30-50 kDa).
Characterization of the ADC
-
Determination of Drug-to-Antibody Ratio (DAR):
-
The average DAR is a critical quality attribute of an ADC.
-
UV-Vis Spectroscopy: A simple method to estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs, providing a distribution profile.
-
Mass Spectrometry (MS): LC-MS analysis of the intact ADC provides the most accurate determination of the DAR and the distribution of different drug-loaded species.[13]
-
-
Analysis of Aggregation:
-
Use size-exclusion chromatography (SEC) to assess the level of aggregation in the final ADC product. High levels of aggregation can impact efficacy and safety.
-
-
Confirmation of Conjugation:
-
SDS-PAGE: Compare the ADC with the unconjugated antibody. The conjugated antibody will have a higher molecular weight.
-
Peptide Mapping: To identify the specific lysine residues that have been conjugated, the ADC can be digested with a protease (e.g., trypsin) followed by LC-MS/MS analysis of the resulting peptides.[14][15]
-
Quantitative Data Summary
| Parameter | Typical Range | Method of Determination | Notes |
| Antibody Concentration | 1 - 10 mg/mL | UV-Vis (A280) | Ensure buffer does not interfere with absorbance. |
| This compound Molar Excess | 5 - 10 fold | Calculation | Varies depending on desired DAR. |
| Reaction pH | 7.2 - 8.0 | pH meter | Higher pH can increase reaction rate.[11] |
| Reaction Time | 1 - 4 hours | Timed incubation | Optimization may be required. |
| Average DAR | 2 - 4 | LC-MS, HIC, UV-Vis | A key quality attribute for efficacy and safety. |
| ADC Purity (monomer) | >95% | SEC-HPLC | To assess aggregation. |
Visualizing the Workflow and Chemistry
Below are diagrams generated using Graphviz to illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction of lysine conjugation with this compound.
Caption: Experimental workflow for lysine conjugation.
References
- 1. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellmosaic.com [cellmosaic.com]
- 8. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution | MDPI [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Conjugation Site Analysis of Lysine-Conjugated ADCs - Creative Biolabs [creative-biolabs.com]
- 15. Conjugation Site Analysis of Lysine-Conjugated ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MC-DM1 Conjugation to HER2 Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-validated therapeutic target overexpressed in a significant subset of breast, gastric, and other solid tumors.[1] Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells, thereby increasing the therapeutic window.[2] Ado-trastuzumab emtansine (T-DM1) is a clinically approved ADC for HER2-positive cancers, consisting of the anti-HER2 antibody trastuzumab linked to the maytansinoid cytotoxic agent, DM1.[3]
This document provides detailed protocols for the conjugation of a drug-linker complex, MC-DM1, to HER2-targeting antibodies. This compound is composed of the potent microtubule-disrupting agent DM1 and a maleimidocaproyl (MC)-based linker.[4] The conjugation process described herein utilizes the stable thioether linkage formed between the maleimide group of the linker and sulfhydryl groups, or more commonly for this payload, the reaction of an activated N-hydroxysuccinimide (NHS) ester on the linker with primary amines of lysine residues on the antibody.[4][5] These protocols are intended to guide researchers in the synthesis, purification, characterization, and evaluation of HER2-targeted ADCs.
Principle of Conjugation
The most common method for conjugating DM1 to an antibody involves modifying the lysine residues. This process typically uses a bifunctional linker, such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which contains an NHS ester at one end and a maleimide group at the other.[5] The NHS ester reacts with the primary amine groups of lysine residues on the antibody surface to form a stable amide bond.[6] Subsequently, a thiol-containing DM1 payload is reacted with the maleimide group to form a stable thioether linkage.[5] Alternatively, a pre-formed linker-payload complex, such as SMCC-DM1, can be directly conjugated to the antibody's lysine residues in a one-step reaction.[7][8] This method results in a heterogeneous mixture of ADC species with a distribution of Drug-to-Antibody Ratios (DARs).[3]
Data Presentation
Quantitative data from representative studies on HER2-DM1 ADCs are summarized below for easy comparison.
Table 1: Physicochemical Characteristics of HER2-DM1 ADCs
| ADC Name | Antibody | Linker Type | Average DAR | Unconjugated Drug (%) | Reference |
| T-DM1 (Clinical) | Trastuzumab | MCC (non-cleavable) | ~3.5 | Not Reported | [3] |
| Trastuzumab-MCC-DM1 | Trastuzumab | MCC (non-cleavable) | 2.9 | 2.5 | [5] (Synthesized) |
| T-SA1-DM1 | scFv-HSA Fusion | MCC (non-cleavable) | 3.2 - 3.5 | Not Reported | [9] |
| CAT-01-106 | Trastuzumab variant | Undisclosed | 1.8 | Not Reported | [10] |
Table 2: In Vitro Cytotoxicity of HER2-DM1 ADCs in HER2-Positive Cancer Cell Lines
| ADC Name | Cell Line | HER2 Expression | IC₅₀ Value | Reference |
| T-DM1 | SK-BR-3 | High | 4.7 x 10⁻¹¹ to 1.2 x 10⁻¹⁰ M | [9] |
| T-DM1 | BT-474 | High | 0.085 to 0.148 µg/mL | [9] |
| T-SA1-DM1 | SK-BR-3 | High | Nanomolar range | [9] |
| T-SA1-DM1 | SKOV-3 | Moderate | Nanomolar range | [9] |
| CAT-01-106 | NCI-N87 | High | Comparable to T-DM1 | [10] |
| CAT-01-106 | BT-474 | High | Comparable to T-DM1 | [10] |
| CAT-01-106 | SK-BR-3 | High | Comparable to T-DM1 | [10] |
Experimental Protocols
Protocol 1: Conjugation of SMCC-DM1 to a HER2 Antibody
This protocol is adapted from lysine-based conjugation methods.[1][7] It describes a one-step reaction where a pre-formed SMCC-DM1 linker-payload is conjugated to the antibody.
Materials:
-
Anti-HER2 Antibody (e.g., Trastuzumab)
-
SMCC-DM1 (pre-formed linker-payload)
-
Conjugation Buffer: 50 mM Borate Buffer, 50 mM NaCl, 2 mM EDTA, pH 8.0
-
Quenching Solution: 20 mM Glycine in Conjugation Buffer
-
Anhydrous Dimethylacetamide (DMA)
-
Purification columns (e.g., G25 desalting column or Protein A)
-
Reaction vessels and magnetic stirrer
Procedure:
-
Antibody Preparation: a. Buffer exchange the anti-HER2 antibody into the Conjugation Buffer to a final concentration of 3-5 mg/mL. b. Ensure the antibody solution is at room temperature.
-
Linker-Payload Preparation: a. Prepare a fresh stock solution of SMCC-DM1 in anhydrous DMA (e.g., 20 mM).
-
Conjugation Reaction: a. While gently stirring the antibody solution, slowly add a molar excess of the SMCC-DM1 solution. A typical starting point is an 8-fold molar excess of SMCC-DM1 to antibody.[7][8] b. Add additional DMA if necessary to reach a final organic solvent concentration of approximately 10% (v/v) to aid solubility.[7] c. Incubate the reaction at room temperature for 2 hours with continuous gentle stirring.[7]
-
Quenching: a. To stop the reaction, add an 80-fold molar excess of 20 mM Glycine solution.[7] b. Incubate for 1 hour at room temperature.[7]
-
Purification: a. Remove unreacted SMCC-DM1 and quenching agent by purifying the ADC. This can be achieved using a G25 desalting column equilibrated with a suitable storage buffer (e.g., Histidine-Trehalose buffer, pH 6.0). b. Alternatively, Protein A chromatography can be used, followed by elution and buffer exchange.
-
Characterization and Storage: a. Determine the final protein concentration (e.g., by A280nm absorbance). b. Characterize the ADC for DAR, purity, and aggregation (see Protocol 2). c. Store the purified ADC at 4°C for short-term use or aliquot and freeze at -80°C for long-term storage.
Protocol 2: Characterization of the HER2-MC-DM1 ADC
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectrophotometry:
-
Measure the absorbance of the ADC solution at 280 nm (for protein) and 252 nm (for DM1).
-
Calculate the DAR using the Beer-Lambert law and the known extinction coefficients for the antibody and the DM1 payload at both wavelengths.
2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):
-
Use a suitable SEC column (e.g., TSKgel G3000SWxl) with a compatible mobile phase (e.g., phosphate-buffered saline).
-
Inject the ADC sample and monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. The presence of earlier eluting peaks indicates aggregation, while later peaks may indicate fragmentation. Calculate the percentage of monomeric ADC to assess purity.[2]
3. Heterogeneity and DAR Distribution by Mass Spectrometry (MS):
-
For detailed analysis, deglycosylate the ADC using an enzyme like PNGase F.
-
Analyze the sample using high-resolution mass spectrometry (e.g., ESI-Q-TOF MS) to determine the mass of different ADC species.[3][4]
-
The mass difference between peaks will correspond to the mass of the attached linker-payload, allowing for the determination of the distribution of species with different DARs (e.g., DAR 0, 1, 2, 3, etc.).[3]
Protocol 3: In Vitro Cytotoxicity Assay
This protocol uses a colorimetric method (e.g., MTT or AlamarBlue) to assess the potency of the ADC on HER2-expressing cancer cells.[11][12][13]
Materials:
-
HER2-positive (e.g., SK-BR-3, BT-474, NCI-N87) and HER2-negative (e.g., MDA-MB-468) cancer cell lines.[14]
-
Complete cell culture medium.
-
HER2-MC-DM1 ADC, unconjugated antibody, and free DM1 drug.
-
96-well cell culture plates.
-
MTT or AlamarBlue reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[11]
-
Treatment: a. Prepare serial dilutions of the HER2-MC-DM1 ADC, unconjugated antibody, and free DM1 in complete medium. b. Remove the old medium from the cells and add 100 µL of the diluted test articles to the respective wells. Include untreated cells as a control.
-
Incubation: a. Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.[11]
-
Viability Assessment (AlamarBlue example): a. Replace the medium with 100 µL of fresh medium containing 10% AlamarBlue reagent.[11] b. Incubate for 4 hours.[11] c. Measure the fluorescence using a microplate reader (e.g., 560 nm excitation / 590 nm emission).
-
Data Analysis: a. Calculate cell viability as a percentage relative to the untreated control cells. b. Plot the viability against the log concentration of the ADC and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the ADC's efficacy in a mouse model.[15][16][17]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID).
-
HER2-positive cancer cells (e.g., NCI-N87, SKOV-3).
-
Matrigel (optional).
-
HER2-MC-DM1 ADC, unconjugated antibody, and vehicle control (e.g., saline).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of HER2-positive tumor cells (e.g., 5-10 x 10⁶ cells in saline, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: a. Monitor tumor growth regularly using calipers. b. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, Unconjugated Antibody, HER2-MC-DM1 ADC).
-
Treatment: a. Administer the treatments intravenously (i.v.) via the tail vein. Dosing can be a single dose or multiple doses over time (e.g., once weekly).[16] A typical ADC dose might be in the range of 1-15 mg/kg.[15]
-
Monitoring: a. Measure tumor volumes (Volume = 0.5 x Length x Width²) and body weights 2-3 times per week. b. Monitor the animals for any signs of toxicity.
-
Endpoint: a. Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Compare the tumor growth inhibition between the different treatment groups.
Visualizations
Caption: Workflow for HER2-MC-DM1 ADC synthesis and evaluation.
Caption: Mechanism of action for a HER2-targeted DM1 ADC.
Caption: Overview of the HER2 signaling pathway and ADC inhibition.
References
- 1. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for MC-DM1 Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities. Mertansine, also known as DM1, is a potent tubulin inhibitor that disrupts microtubule assembly, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2][3] When conjugated to an antibody via a linker, such as the non-cleavable maleimidocaproyl (MC) or similar SMCC linker, it forms a stable and effective ADC.[4][5]
These application notes provide a detailed protocol for the conjugation of MC-DM1 to a monoclonal antibody, targeting primary amine residues (e.g., lysine). The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the conjugation reaction, purification of the resulting ADC, and methods for characterization.
Principle of the Reaction
The conjugation of this compound to an antibody is typically a two-step process when using a bifunctional linker like SMCC (Succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate), which is often used to create the this compound linkage.[4][6] First, the N-hydroxysuccinimide (NHS) ester of the SMCC linker reacts with the primary amine groups on the side chains of lysine residues on the antibody, forming a stable amide bond.[7][8] In the second step, the thiol-containing DM1 payload is conjugated to the maleimide group of the antibody-linker complex.[4][8] This results in a stable thioether bond, covalently linking the cytotoxic drug to the antibody.[3][5]
Required Reagents and Equipment
A comprehensive list of reagents and equipment required for a successful this compound conjugation is provided below.
| Category | Item | Purpose |
| Antibody & Drug-Linker | Monoclonal Antibody (mAb) | Targeting moiety of the ADC. |
| This compound or SMCC-DM1 | The drug-linker conjugate to be attached to the antibody.[1][9] | |
| Buffers & Solvents | Sodium Phosphate Buffer | Maintains pH for the conjugation reaction.[7] |
| Sodium Chloride (NaCl) | Component of the conjugation buffer.[7] | |
| Dimethyl Sulfoxide (DMSO) | To dissolve the drug-linker conjugate.[7] | |
| Deionized (DI) Water | For buffer preparation. | |
| Purification | Ultrafiltration spin columns (e.g., Amicon-30 kDa) | To remove unreacted drug-linker and byproducts.[7] |
| Size Exclusion Chromatography (SEC) column | For purification and analysis of the ADC. | |
| Equipment | pH meter | For accurate buffer preparation. |
| Magnetic stirrer and stir bars | For mixing during the reaction. | |
| Incubator or water bath | To maintain the reaction temperature.[7] | |
| Centrifuge | For use with ultrafiltration columns. | |
| UV-Vis Spectrophotometer | To determine antibody and ADC concentration. | |
| HPLC system | For characterization of the ADC (e.g., HIC-HPLC). |
Experimental Protocols
Preparation of Reagents and Antibody
-
Conjugation Buffer: Prepare a solution of 100 mM sodium phosphate with 150 mM sodium chloride.[7] Adjust the pH to 7.25.[7]
-
Antibody Solution: Dilute the stock antibody solution to a final concentration of 2 mg/mL in the conjugation buffer.[7]
-
Drug-Linker Stock Solution: Dissolve the this compound or SMCC-DM1 powder in DMSO to prepare a stock solution of known concentration (e.g., 10 mg/mL).[7]
This compound Conjugation Reaction
-
To the prepared antibody solution, add the calculated volume of the this compound stock solution. A common molar excess of the drug-linker to the antibody is 15 equivalents.[7]
-
The final concentration of DMSO in the reaction mixture should be kept low (typically <10% v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at 32°C for a duration ranging from 2 to 24 hours.[7] The reaction time can be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Gently mix the reaction throughout the incubation period.
Purification of the Antibody-Drug Conjugate
-
Following incubation, the unreacted this compound and other small molecule byproducts must be removed.
-
Ultrafiltration: Use an appropriate molecular weight cutoff (e.g., 30 kDa) ultrafiltration spin column.[7]
-
Add the reaction mixture to the spin column.
-
Centrifuge according to the manufacturer's instructions.
-
Discard the flow-through.
-
Wash the ADC by adding fresh conjugation buffer to the spin column and repeating the centrifugation step. Repeat this wash step at least three times to ensure complete removal of unconjugated drug.
-
Resuspend the purified ADC in the desired formulation buffer.
-
Characterization of the ADC
-
Concentration Measurement: Determine the concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR): The average number of DM1 molecules conjugated to each antibody can be determined using methods such as Hydrophobic Interaction Chromatography (HIC)-HPLC or mass spectrometry. For a typical DM1 ADC produced via lysine conjugation, a broad peak will be observed in HIC, and the average DAR is often between 2 and 4.[3]
-
Purity and Aggregation: Analyze the purity and extent of aggregation of the ADC using Size Exclusion Chromatography (SEC)-HPLC. A successful conjugation should result in less than 5% aggregation.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Antibody Concentration | 2 mg/mL | [7] |
| Drug-Linker to Antibody Molar Ratio | 15 equivalents | [7] |
| Reaction Temperature | 32°C | [7] |
| Reaction Time | 2 - 24 hours | [7] |
| Conjugation Buffer pH | 7.25 | [7] |
| Expected Average DAR | 2 - 4 | [3] |
| Acceptable Aggregation | < 5% | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound conjugation to an antibody.
This compound Conjugation Reaction Pathway
Caption: Chemical pathway of this compound conjugation via an SMCC linker.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound | Drug-Linker Conjugates for ADC | 1375089-56-7 | Invivochem [invivochem.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 7. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Scaling Up MC-DM1 ADC Production for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. MC-DM1 is a drug-linker conjugate composed of the potent microtubule-disrupting agent DM1 and a maleimidocaproyl (MC) linker.[1][2][3] This document provides detailed application notes and protocols for the scalable production of a model this compound ADC for preclinical studies, focusing on a lysine conjugation strategy. The protocols outlined below are intended to serve as a guide and may require optimization for specific antibodies and production scales.
The manufacturing of ADCs is a multi-step process that includes the production of the antibody, synthesis of the drug-linker, conjugation of the drug-linker to the antibody, and subsequent purification of the ADC.[4] Scaling up this process for preclinical studies presents several challenges, including maintaining product consistency, ensuring purity, and handling highly potent compounds.[5][6] Careful control of critical process parameters such as temperature, pH, mixing speed, and reactant concentrations is crucial for successful and reproducible manufacturing.[7][8]
Production Workflow Overview
The overall workflow for the production of an this compound ADC involves several key stages, from antibody preparation to the final purified and characterized product. Each stage requires careful execution and in-process controls to ensure the quality and consistency of the final ADC.
Experimental Protocols
Antibody Preparation and Modification (Lysine Activation)
This protocol describes the modification of a monoclonal antibody through its lysine residues to prepare it for conjugation with the this compound drug-linker. A common method involves the use of a bifunctional linker like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to introduce a maleimide group for subsequent reaction with the thiol group on DM1.[4][9]
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reaction Buffer (e.g., PBS, pH 7.2-8.5)[10]
-
SMCC (or Sulfo-SMCC)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA)[11]
-
Desalting columns or Tangential Flow Filtration (TFF) system
-
Quenching solution (e.g., glycine or Tris buffer)[11]
Procedure:
-
Antibody Preparation:
-
Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL.
-
Perform a buffer exchange into the Reaction Buffer using a desalting column or TFF to remove any primary amine-containing species.
-
-
SMCC-Linker Activation:
-
Prepare a stock solution of SMCC in anhydrous DMSO or DMA. The concentration will depend on the desired molar excess.
-
Add the SMCC stock solution to the antibody solution while gently mixing. A typical molar excess of SMCC to mAb ranges from 5 to 20-fold.[11]
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.[11]
-
-
Removal of Excess Linker:
-
Immediately after incubation, remove the unreacted SMCC linker. This can be achieved using size exclusion chromatography (e.g., G-25 column) or TFF.[12] This step is critical to prevent the quenching of the drug-linker in the subsequent step.
-
This compound Conjugation
This protocol details the conjugation of the thiol-containing DM1 to the maleimide-activated antibody.
Materials:
-
Maleimide-activated mAb
-
This compound drug-linker
-
Anhydrous DMSO or DMA
-
Reaction Buffer (e.g., PBS with EDTA, pH 6.5-7.5)
-
Quenching solution (e.g., N-acetylcysteine or cysteine)
Procedure:
-
Drug-Linker Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMA.
-
Determine the required amount of this compound based on the desired drug-to-antibody ratio (DAR). A molar excess of drug-linker to antibody is typically used.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the activated antibody solution with gentle mixing.
-
The final concentration of the organic solvent (DMSO or DMA) should be controlled, typically below 10-15% (v/v), to maintain antibody stability.
-
Incubate the reaction mixture at room temperature or 4°C for 4-16 hours. The reaction should be protected from light.
-
-
Quenching the Reaction:
-
After the incubation period, quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups on the antibody.
-
Incubate for an additional 30-60 minutes.
-
Purification of the this compound ADC
Purification is a critical step to remove unconjugated antibody, free drug-linker, and aggregates to yield a highly pure ADC. A multi-step approach involving TFF and chromatography is often employed.[13]
2.3.1. Tangential Flow Filtration (TFF)
TFF is used for buffer exchange and removal of small molecule impurities like unconjugated drug-linker and quenching reagents.[14][15]
Materials:
-
Crude ADC solution
-
TFF system with a suitable molecular weight cut-off (MWCO) membrane (e.g., 30 kDa for a ~150 kDa ADC)[14]
-
Purification Buffer (e.g., PBS or a formulation buffer)
Procedure:
-
System Setup: Assemble and sanitize the TFF system according to the manufacturer's instructions.
-
Concentration and Diafiltration:
-
Load the crude ADC solution into the TFF system.
-
Concentrate the ADC solution to a desired volume.
-
Perform diafiltration against the Purification Buffer for a sufficient number of diavolumes (typically 5-10) to remove small molecule impurities.
-
-
Final Concentration: Concentrate the purified ADC to the target concentration.
2.3.2. Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species with different DARs and for removing aggregates.[6][16][17]
Materials:
-
TFF-purified ADC
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
HIC Binding Buffer (e.g., sodium phosphate with high salt concentration, like 1-2 M ammonium sulfate)[16]
-
HIC Elution Buffer (e.g., sodium phosphate with no salt or a low salt concentration)[16]
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the HIC column with HIC Binding Buffer.
-
Sample Loading: Dilute the ADC sample with the Binding Buffer to promote binding to the column and load it onto the equilibrated column.
-
Elution: Elute the bound ADC species using a linear or step gradient of decreasing salt concentration (i.e., increasing the percentage of Elution Buffer). Different DAR species will elute at different salt concentrations, with higher DAR species being more hydrophobic and eluting later.
-
Fraction Collection: Collect fractions and analyze them for DAR and purity. Pool the fractions containing the desired ADC species.
Analytical Characterization
Thorough analytical characterization is essential to ensure the quality, consistency, and stability of the ADC product for preclinical studies.[5][18]
| Parameter | Analytical Method | Purpose | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)-HPLC | To determine the average DAR and the distribution of different drug-loaded species. | [17][] |
| UV-Vis Spectroscopy | A simpler method to estimate the average DAR by measuring absorbance at 280 nm (for protein) and a wavelength specific to the drug. | [] | |
| Mass Spectrometry (MS) | To provide accurate mass measurements of the intact ADC and its subunits, allowing for precise DAR determination. | [20] | |
| Purity and Aggregation | Size Exclusion Chromatography (SEC)-HPLC | To quantify the percentage of monomer, aggregates, and fragments. | [5] |
| SDS-PAGE (reduced and non-reduced) | To assess the integrity of the antibody and confirm conjugation. | [12] | |
| Free Drug Level | Reversed-Phase (RP)-HPLC | To quantify the amount of unconjugated this compound in the final product. | [5] |
| Identity and Integrity | Mass Spectrometry (MS) | To confirm the identity of the ADC and its components. | |
| Peptide Mapping | To identify the conjugation sites on the antibody. | [21] | |
| Potency | In vitro cell-based cytotoxicity assays | To determine the biological activity of the ADC on target cancer cell lines. | [12] |
Signaling Pathway and Mechanism of Action
DM1, the cytotoxic payload of the ADC, is a maytansinoid that inhibits cell division by binding to tubulin and disrupting microtubule assembly.[20][22] The ADC is designed to be internalized by target cells, after which the DM1 is released to exert its cytotoxic effect.
Quantitative Data Summary
The following tables summarize typical quantitative data for the production and characterization of a preclinical batch of this compound ADC. These values are illustrative and will vary depending on the specific antibody, process parameters, and scale.
Table 1: Process Parameters and Yields for a Lab-Scale (100 mg) Production
| Process Step | Key Parameter | Typical Value | Yield (%) |
| Antibody Modification | SMCC:mAb molar ratio | 10:1 | >95% |
| Conjugation | This compound:mAb molar ratio | 5:1 | - |
| Reaction Time | 12 hours | - | |
| Reaction Temperature | 4°C | - | |
| Purification (TFF) | Diavolumes | 8 | >90% |
| Purification (HIC) | - | Gradient Elution | ~80% |
| Overall Yield | - | - | ~70% |
Table 2: Characterization of the Final ADC Product
| Parameter | Method | Specification | Result |
| Average DAR | HIC-HPLC | 3.5 ± 0.5 | 3.6 |
| Monomer Purity | SEC-HPLC | ≥ 95% | 98% |
| Aggregate Content | SEC-HPLC | ≤ 5% | 2% |
| Free Drug Level | RP-HPLC | < 1% | < 0.5% |
| Endotoxin Level | LAL Assay | < 1 EU/mg | < 0.5 EU/mg |
| In vitro Potency (IC50) | Cell-based Assay | Report Value | 1.5 nM |
Conclusion
Scaling up the production of this compound ADCs for preclinical studies requires a well-defined and controlled manufacturing process. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists in this endeavor. Careful optimization of each step, from antibody modification to final purification, along with rigorous analytical characterization, is paramount to ensuring the production of a consistent, high-quality ADC for successful preclinical evaluation. The use of scalable technologies like Tangential Flow Filtration and chromatographic purification is essential for a smooth transition from lab-scale to larger preclinical and clinical batches.[23][24][25]
References
- 1. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Drug-Linker Conjugates for ADC | 1375089-56-7 | Invivochem [invivochem.com]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstar-research.com [jstar-research.com]
- 8. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 9. researchgate.net [researchgate.net]
- 10. bicellscientific.com [bicellscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 14. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 15. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. adcreview.com [adcreview.com]
- 20. sciex.com [sciex.com]
- 21. Conjugation Site Analysis of Lysine-Conjugated ADCs - Creative Biolabs [creative-biolabs.com]
- 22. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 23. abbviecontractmfg.com [abbviecontractmfg.com]
- 24. biopharminternational.com [biopharminternational.com]
- 25. Content Not Available [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency with MC-DM1
Welcome to the technical support center for MC-DM1 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the synthesis of antibody-drug conjugates (ADCs) using this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower Drug-to-Antibody Ratio (DAR) than expected. What are the potential causes and how can we troubleshoot this?
A low DAR is a common issue that can arise from several factors throughout the conjugation process. The primary areas to investigate are reactant stoichiometry, reaction conditions, and reagent quality.
Potential Causes & Troubleshooting Steps:
-
Inaccurate Reactant Stoichiometry: Ensure precise molar ratios of the this compound linker-payload to the antibody. Even small deviations can significantly impact the final DAR.[1]
-
Recommendation: Carefully calculate and verify the concentrations of both the antibody and this compound solutions before starting the reaction. Use calibrated equipment for all measurements.
-
-
Suboptimal Reaction Conditions: The pH, temperature, and incubation time of the conjugation reaction are critical parameters.
-
pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[2] A pH outside this range can lead to hydrolysis of the maleimide group or reduced reactivity of the thiol groups.
-
Temperature: Conjugation reactions are temperature-sensitive. While some initial antibody reduction steps may be performed at 37°C, the conjugation itself is often carried out at lower temperatures (e.g., 4°C or room temperature) to maintain protein stability.[2][3]
-
Incubation Time: While the maleimide-thiol reaction is generally rapid, insufficient incubation time can lead to incomplete conjugation. Conversely, excessively long incubation times may increase the risk of antibody aggregation.[4]
-
-
Poor Reagent Quality: The purity and stability of this compound and other reagents are crucial.
-
This compound Stability: this compound is susceptible to hydrolysis. It is recommended to use freshly prepared solutions. If using a stock solution, ensure it has been stored correctly at -20°C or -80°C and protected from light.[5][6]
-
Antibody Integrity: Ensure the antibody has not aggregated or degraded prior to conjugation. Antibody purity should be greater than 95%.[7]
-
Q2: Our ADC is showing high levels of aggregation after conjugation. What are the causes and how can we mitigate this?
Aggregation is a significant challenge in ADC development, often driven by the increased hydrophobicity of the ADC following conjugation of the drug-linker.[8][9]
Potential Causes & Mitigation Strategies:
-
High Drug-to-Antibody Ratio (DAR): Higher drug loading increases the overall hydrophobicity of the ADC, which can promote aggregation.[2][8]
-
Recommendation: Aim for an optimal DAR, typically between 2 and 4, as higher DARs can negatively impact pharmacokinetics and increase aggregation.[10]
-
-
Hydrophobic Nature of the Linker-Payload: The MC (maleimidocaproyl) linker and the DM1 payload both contribute to the hydrophobicity of the final conjugate.
-
Recommendation: Consider using linkers with increased hydrophilicity, such as those incorporating polyethylene glycol (PEG), to improve the solubility and reduce aggregation of the ADC.
-
-
Improper Buffer Conditions: The choice of buffer and the presence of excipients can influence ADC stability and aggregation.[1]
-
Recommendation: Screen different buffer systems and pH values. The inclusion of excipients like polysorbates or certain amino acids can help to suppress aggregation.[1]
-
-
Process-Induced Stress: Certain steps in the manufacturing process, such as filtration or chromatography, can induce stress and lead to aggregation.[1]
Q3: How can we accurately determine the Drug-to-Antibody Ratio (DAR) of our this compound conjugate?
Accurate DAR determination is a critical quality attribute (CQA) for any ADC.[1] Several analytical techniques can be employed, each with its own advantages and limitations.
Common DAR Analysis Methods:
| Method | Principle | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentration of each component.[10][] | Simple, rapid, and convenient for routine analysis.[10][][13] | Provides an average DAR only and no information on drug distribution. Can be inaccurate if there is free drug present in the sample.[10][13] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.[14] | Provides detailed information on DAR distribution (e.g., DAR0, DAR2, DAR4 species). It is a widely used method for this purpose.[][13] | High-DAR species can be very hydrophobic and may bind irreversibly to the column. May require optimization with organic modifiers in the mobile phase.[1] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the antibody after reduction, allowing for the determination of drug distribution on each chain.[10][] | Compatible with mass spectrometry (MS) for more detailed characterization.[10] Provides detailed DAR analysis.[13] | Requires denaturation of the ADC, which can lead to the separation of heavy and light chains for cysteine-conjugated ADCs.[] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by liquid chromatography and then determines their mass, allowing for precise DAR calculation. | Provides detailed and accurate DAR analysis and can identify different ADC forms.[13] | Can be more complex and less high-throughput than other methods.[13] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Antibody (Lysine Conjugation)
This protocol describes a general method for conjugating this compound to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.25)[15]
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Preparation:
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).[15] This should be done immediately before use.
-
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted this compound and other small molecules by SEC or TFF.[16][]
-
-
Characterization:
-
Determine the final protein concentration using a UV-Vis spectrophotometer.
-
Analyze the average DAR and drug distribution using HIC-HPLC and/or LC-MS.[13]
-
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general method for determining the DAR distribution of an ADC using HIC.
Materials:
-
ADC sample
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 20 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)
-
HIC column (e.g., Butyl or Phenyl)
-
HPLC system
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
-
Visualizations
Caption: this compound Conjugation Workflow.
Caption: Mechanism of Action of an this compound ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Drug-Linker Conjugates for ADC | 1375089-56-7 | Invivochem [invivochem.com]
- 7. Antibody Conjugation Troubleshooting [bio-techne.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 11. pharmtech.com [pharmtech.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating MC-DM1 Antibody-Drug Conjugate Aggregation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address aggregation of MC-DM1 antibody-drug conjugates (ADCs) during experimental procedures.
Troubleshooting Guide: Addressing this compound ADC Aggregation
Aggregation of antibody-drug conjugates is a critical challenge that can impact their stability, efficacy, and safety.[1][2] This guide provides a structured approach to troubleshoot and prevent aggregation issues specifically for this compound ADCs.
| Observation | Potential Cause | Recommended Action |
| Increased aggregation immediately following conjugation. | High Drug-to-Antibody Ratio (DAR) leading to increased surface hydrophobicity.[3][4] | Optimize the conjugation reaction to target a lower, more consistent DAR. A lower DAR can decrease the propensity for aggregation while maintaining efficacy.[5] |
| Unfavorable buffer conditions during conjugation. | Ensure the pH of the conjugation buffer is not near the isoelectric point of the antibody, as this can minimize solubility.[6] Maintain appropriate salt concentrations to modulate protein-protein interactions.[6] | |
| Presence of organic solvents used to dissolve the payload-linker. | Minimize the concentration of organic solvents in the final ADC solution.[6] Consider alternative, more aqueous-soluble linker strategies if possible. | |
| Aggregation observed during purification. | Suboptimal chromatography conditions. | For purification methods like size exclusion chromatography (SEC), ensure the mobile phase is optimized for the ADC's stability. This includes appropriate pH, ionic strength, and the inclusion of stabilizing excipients. |
| Shear stress from pumping or filtration. | Minimize shear stress by using lower flow rates and appropriate pump types. Select membrane filters with low protein binding characteristics. | |
| Product aggregates during storage or after freeze-thaw cycles. | Inappropriate formulation buffer. | Formulate the this compound ADC in a buffer known to enhance stability, such as a histidine-based buffer, often maintained at a pH around 6.0. |
| Lack of stabilizing excipients. | Include excipients such as sugars (e.g., sucrose, trehalose) to reduce hydrophobic interactions, amino acids (e.g., arginine) to decrease protein-protein interactions, and surfactants (e.g., polysorbates) to prevent surface-induced aggregation. | |
| Suboptimal storage temperature and light exposure. | Store the ADC at recommended low temperatures (e.g., 2-8°C or frozen) and protect from light, as light exposure can degrade photosensitive components and lead to aggregation.[1] | |
| Agitation during handling and transportation. | Minimize physical stress such as shaking or vigorous mixing.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound ADC aggregation?
A1: The primary driver of this compound ADC aggregation is the increased hydrophobicity imparted by the DM1 payload and the linker.[3][6] This hydrophobicity promotes self-association of ADC molecules to minimize their interaction with the aqueous environment.[1] Other contributing factors include a high drug-to-antibody ratio (DAR), unfavorable solution conditions (pH, ionic strength), and exposure to physical stressors like elevated temperatures and agitation.[1][3][6]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?
A2: A higher DAR generally leads to a greater propensity for aggregation.[3] This is because a higher number of hydrophobic DM1 molecules on the antibody surface increases the overall hydrophobicity of the ADC, promoting intermolecular interactions and aggregation.[4][5]
Q3: Can the choice of linker influence this compound aggregation?
A3: Yes, the linker chemistry plays a crucial role. Using more hydrophilic linkers can significantly reduce the tendency for aggregation.[1][7] For instance, incorporating polyethylene glycol (PEG) groups or charged moieties like sulfonates into the linker can improve the solubility of the ADC and mitigate aggregation.[1][8]
Q4: What formulation strategies can be employed to prevent aggregation?
A4: A well-designed formulation is critical for preventing aggregation. Key strategies include:
-
Buffer Selection: Using buffers like histidine that provide pH control in a range that maintains ADC stability.
-
Excipients:
-
Sugars (e.g., sucrose, trehalose): Act as stabilizers by reducing hydrophobic interactions.
-
Amino Acids (e.g., arginine): Can decrease protein-protein interactions and reduce viscosity at high concentrations.
-
Surfactants (e.g., Polysorbate 20 or 80): Prevent aggregation at air-water interfaces that can occur during manufacturing, storage, and handling.
-
Q5: What analytical techniques are recommended for monitoring this compound ADC aggregation?
A5: The industry standard for quantifying ADC aggregates is Size Exclusion Chromatography (SEC) .[1] It separates molecules based on their hydrodynamic volume, allowing for the quantification of monomers, dimers, and higher-order aggregates. Other useful techniques include:
-
Dynamic Light Scattering (DLS): To detect the presence of aggregates and assess particle size distribution.
-
Analytical Ultracentrifugation (AUC): To characterize the size and shape of molecules in solution.
-
SEC with Multi-Angle Light Scattering (SEC-MALS): To determine the absolute molar mass of the different species separated by SEC.[1]
Experimental Protocols
Protocol 1: Generic Formulation for Enhanced Stability of this compound ADC
This protocol provides a starting point for formulating this compound ADCs to minimize aggregation. Optimization will be required for specific antibodies and concentrations.
-
Buffer Preparation: Prepare a 10 mM histidine buffer and adjust the pH to 6.0.
-
Excipient Addition:
-
Add sucrose to a final concentration of 5-10% (w/v).
-
Add arginine to a final concentration of 50-100 mM.
-
Add Polysorbate 20 to a final concentration of 0.01-0.05% (v/v).
-
-
Buffer Exchange: Exchange the buffer of the purified this compound ADC into the final formulation buffer using dialysis or tangential flow filtration (TFF).
-
Concentration Adjustment: Adjust the final ADC concentration as required.
-
Storage: Store the final formulated ADC at 2-8°C, protected from light. For long-term storage, consider freezing at -20°C or -80°C, after evaluating freeze-thaw stability.
Visualization of Aggregation Pathways and Prevention Strategies
The following diagram illustrates the key factors contributing to this compound ADC aggregation and the corresponding preventative measures.
Caption: Factors leading to this compound aggregation and corresponding preventative strategies.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MC-DM1 to Antibody Molar Ratio
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of the linker-drug MC-DM1 to a monoclonal antibody (mAb) during the synthesis of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the typical target Drug-to-Antibody Ratio (DAR) for an this compound ADC, and why is it important?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute for an ADC, representing the average number of drug molecules conjugated to a single antibody. For many ADCs, a DAR of 3.5 to 4 is often targeted. This value is crucial because:
-
Low DAR: May result in reduced potency and therapeutic efficacy.[1]
-
High DAR: Can negatively impact pharmacokinetics, increase toxicity, and lead to aggregation due to the hydrophobicity of the DM1 payload.[1][2]
Optimizing the DAR is essential for balancing efficacy and safety to achieve the widest therapeutic window.[3]
Q2: How is the DAR of an this compound ADC typically measured?
The DAR and drug load distribution are most commonly determined using Hydrophobic Interaction Chromatography (HIC).[4][5][6][7][8] HIC separates ADC species based on their hydrophobicity; species with more conjugated DM1 molecules are more hydrophobic and thus have longer retention times on the column.[9] The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species.[5][8]
An orthogonal method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (LC/MS).[5][8][10] This technique typically involves reducing the ADC to separate the light and heavy chains, allowing for a detailed analysis of drug distribution.[5][11]
Q3: Which type of conjugation chemistry is used for this compound?
This compound utilizes lysine conjugation. The linker, MC (maleimidocaproyl), contains an N-hydroxysuccinimide (NHS) ester that reacts with the primary amine groups on the side chains of lysine residues on the antibody surface to form a stable amide bond.[12][13] This process results in a heterogeneous mixture of ADC species.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of the this compound to antibody molar ratio.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| My average DAR is too low, despite using a high molar excess of this compound. | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lower conjugation efficiency.[2] 2. Inactive this compound: The linker-drug may have degraded from improper storage or handling.[2][14] 3. Interfering Buffer Components: Substances like Tris or glycine contain primary amines that compete with lysine residues for reaction with the NHS ester. | 1. Optimize Reaction Parameters: Systematically vary the pH (typically 7.2-8.0), temperature (often room temperature to 37°C), and incubation time (e.g., 2-24 hours) to find the optimal conditions.[2][15] 2. Verify this compound Activity: Use a fresh batch of this compound or confirm the activity of the current stock. Store protected from light at -20°C for short-term or -80°C for long-term storage.[14] 3. Perform Buffer Exchange: Ensure the antibody is in a non-amine-containing buffer, such as phosphate-buffered saline (PBS), prior to conjugation. |
| My final ADC product shows high levels of aggregation. | 1. High DAR: The DM1 payload is hydrophobic. A high number of conjugated drug molecules increases the overall hydrophobicity of the ADC, promoting aggregation.[2] 2. Inappropriate Buffer Conditions: The pH or ionic strength of the final formulation buffer may encourage aggregation. 3. Harsh Conjugation Conditions: High temperatures or extreme pH during the reaction can denature the antibody.[2] | 1. Reduce Molar Excess of this compound: Lower the molar ratio of this compound to antibody during the conjugation reaction to target a lower average DAR. 2. Optimize Formulation Buffer: Screen different formulation buffers, pH levels, and excipients (e.g., polysorbate 20) to identify conditions that maximize ADC solubility and stability. 3. Use Milder Reaction Conditions: Attempt the conjugation at a lower temperature (e.g., 4°C or room temperature) for a longer duration. |
| The DAR is inconsistent between different batches. | 1. Inaccurate Antibody Concentration: Incorrect quantification of the starting antibody concentration will lead to variability in molar ratio calculations. 2. Variable Reaction Parameters: Slight differences in temperature, pH, or reaction time between batches can affect conjugation efficiency. 3. Antibody Lot-to-Lot Variability: Different production lots of the monoclonal antibody may have slight variations. | 1. Accurately Quantify Antibody: Use a reliable method like A280 absorbance or a BCA assay to precisely determine the antibody concentration before each conjugation. 2. Standardize the Protocol: Strictly control all reaction parameters (volumes, concentrations, temperature, and time) for every batch. 3. Characterize Each Antibody Lot: Perform initial small-scale optimization experiments for each new lot of antibody to confirm the ideal conjugation conditions. |
Experimental Protocols & Methodologies
General Workflow for this compound Conjugation
The process involves reacting the antibody with the this compound linker-drug, followed by purification to remove unconjugated drug and other reactants.
Caption: Workflow for antibody-drug conjugation and optimization.
Protocol: Lysine-Based Conjugation of this compound
This protocol outlines a general procedure for conjugating this compound to an antibody via lysine residues.
-
Antibody Preparation:
-
Perform a buffer exchange to transfer the antibody into an amine-free buffer, such as PBS at pH 7.2-7.4.
-
Adjust the antibody concentration to a working range, typically 2-10 mg/mL.
-
-
This compound Preparation:
-
Dissolve the this compound powder in an organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[15]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the antibody solution. The molar ratio is a key parameter to optimize (e.g., starting with 5-15 equivalents of this compound per antibody).[15]
-
The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should typically be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the mixture at a controlled temperature (e.g., room temperature or 32°C) for a set duration (e.g., 2-6 hours) with gentle mixing.[15]
-
-
Purification:
-
Remove unconjugated this compound and reaction byproducts. This is commonly achieved using size exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.
-
Protocol: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is the standard method for determining the DAR of cysteine-linked and lysine-linked ADCs under non-denaturing conditions.[4][6]
-
System & Column: Use an HPLC system with a column suitable for HIC, such as one with a butyl-NPR stationary phase.[15]
-
Mobile Phases:
-
Mobile Phase A (High Salt): A high concentration salt buffer (e.g., 1.5 M ammonium sulfate) in a phosphate buffer at neutral pH.[9]
-
Mobile Phase B (Low Salt): The same phosphate buffer without the high salt concentration. An organic modifier like isopropanol may be included to improve resolution.[7][16]
-
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the ADC species. Unconjugated antibody elutes first, followed by species with progressively higher DARs.
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR1, DAR2, etc.). Calculate the weighted average DAR using the following formula: DAR = Σ(% Peak Area of Species * Number of Drugs on Species) / 100
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting suboptimal DAR results.
Caption: Decision tree for troubleshooting DAR optimization.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. agilent.com [agilent.com]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: MC-DM1 Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the conjugation of the maytansinoid derivative DM1 to a monoclonal antibody (MC) via a linker such as SMCC.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical principle of MC-DM1 conjugation?
A1: The most common method for this compound conjugation involves the use of a heterobifunctional linker, such as Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The N-hydroxysuccinimide (NHS) ester of the SMCC linker reacts with the primary amine groups of lysine residues on the monoclonal antibody to form a stable amide bond. In a subsequent step, the maleimide group of the linker reacts with the thiol group of the DM1 payload. The initial reaction with lysine is highly dependent on the reaction pH.
Q2: What is the optimal pH range for the lysine conjugation of SMCC-DM1 to a monoclonal antibody?
A2: The optimal pH for lysine conjugation generally falls within the range of 7.0 to 9.0. The reaction rate is significantly influenced by pH; higher pH levels increase the deprotonation of the lysine epsilon-amino group, enhancing its nucleophilicity and accelerating the conjugation reaction.[1] Experimental data shows that increasing the pH from 6.5 to 8.0 can dramatically enhance the conjugation efficiency and lead to a higher Drug-to-Antibody Ratio (DAR).[1] For instance, conjugation at pH 7.5 and 8.0 results in a significantly higher DAR compared to reactions performed at pH 6.5 or 7.0.[1] Specific protocols have successfully utilized pH values such as 7.25, 7.5, 8.0, and 8.5.[1][2][3]
Q3: How does reaction pH affect the Drug-to-Antibody Ratio (DAR)?
A3: Reaction pH has a direct and significant impact on the DAR. As the pH increases into the alkaline range, the rate of conjugation increases, leading to a higher number of DM1 molecules being attached to each antibody, thus a higher DAR.[1] Time-course analysis has shown that at a pH of 7.5 or 8.0, a target DAR can be achieved much faster than at a lower pH like 6.5.[1]
Q4: What are the potential side reactions related to pH during conjugation?
A4: A primary side reaction at higher pH is the hydrolysis of the NHS ester of the linker. This hydrolysis reaction competes with the desired conjugation reaction and can reduce the overall efficiency. Additionally, prolonged exposure of the antibody to high pH can potentially lead to denaturation and aggregation.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Drug-to-Antibody Ratio (DAR) | Suboptimal Reaction pH: The pH of the conjugation buffer may be too low, leading to inefficient reaction between the linker and lysine residues. | 1. Verify the pH of your conjugation buffer before starting the reaction.2. Increase the pH of the conjugation buffer in increments (e.g., from 7.0 to 7.5, then to 8.0).3. Perform small-scale optimization experiments across a pH range (e.g., 7.0, 7.5, 8.0, 8.5) to determine the optimal pH for your specific antibody.[1] |
| Hydrolysis of Linker: The NHS ester of the linker is susceptible to hydrolysis, especially at higher pH. | 1. Prepare the linker solution immediately before use.2. Ensure that the antibody and buffer components are free of extraneous nucleophiles. | |
| High Levels of Aggregation | Antibody Instability at High pH: The selected reaction pH may be too high, causing the monoclonal antibody to unfold and aggregate. | 1. If aggregation is observed at a higher pH (e.g., 8.5), try reducing the pH to a milder level (e.g., 7.5-8.0).2. Reduce the reaction temperature.3. Include excipients like sucrose or polysorbate in the formulation to improve antibody stability.[4] |
| Inconsistent Batch-to-Batch Results | Poor pH Control: Minor variations in buffer preparation can lead to significant differences in conjugation efficiency. | 1. Use a calibrated pH meter for all buffer preparations.2. Prepare a larger batch of conjugation buffer to be used across multiple experiments to ensure consistency. |
| Conjugation Reaction is Too Slow | Low Reaction pH: As mentioned, a lower pH will slow down the kinetics of the lysine conjugation. | 1. Increase the reaction pH to accelerate the conjugation rate.[1]2. Consider slightly increasing the reaction temperature, while monitoring for any increase in aggregation. |
Data Presentation
Table 1: Impact of Reaction pH on Drug-to-Antibody Ratio (DAR) of Trastuzumab-DM1 Conjugate
| Reaction pH | Reaction Time (minutes) | Average DAR |
| 7.5 | 15 | 1.07 |
| 7.5 | 30 | 1.44 |
| 7.5 | 60 | 2.51 |
| 7.5 | 120 | 3.18 |
| 6.5 | 180 | ~1.0 |
| 7.0 | 180 | ~1.0 |
| 8.0 | 120-180 | 4.0 - 5.0 |
This data is a summary of findings reported in a study on real-time DAR monitoring for lysine-linked ADC optimization.[1]
Experimental Protocols
Protocol: pH Optimization for this compound Conjugation
This protocol provides a general framework for optimizing the reaction pH for the conjugation of SMCC-DM1 to a monoclonal antibody.
1. Materials:
- Monoclonal Antibody (MC) in a suitable buffer (e.g., PBS)
- SMCC-DM1 linker-payload
- Conjugation Buffers:
- 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5
- 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
- 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5[2]
- 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0[3]
- 10 mM Sodium Bicarbonate, pH 8.5[3]
- Quenching Solution (e.g., 20 mM Glycine)[3]
- Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO) for dissolving SMCC-DM1[2][3]
- Purification system (e.g., Size Exclusion Chromatography)
2. Procedure:
- Antibody Preparation: Prepare the monoclonal antibody at a concentration of 2-3 mg/mL in each of the conjugation buffers (pH 6.5, 7.0, 7.5, 8.0, and 8.5).
- Linker-Payload Preparation: Dissolve the SMCC-DM1 in a minimal amount of DMA or DMSO to create a stock solution (e.g., 20 mM).
- Conjugation Reaction:
- For each pH condition, add a specific molar equivalent of the SMCC-DM1 stock solution to the antibody solution. A typical starting point is 8-15 molar equivalents of SMCC-DM1 per antibody.[2][3]
- Incubate the reaction mixtures at room temperature or 32°C for a set amount of time (e.g., 2 hours).[2][3] It is recommended to take aliquots at different time points (e.g., 30, 60, 120, 180 minutes) to monitor the reaction progress.
- Quenching: Stop the reaction by adding an excess of the quenching solution (e.g., 80 molar equivalents of glycine) and incubate for 1 hour.[3]
- Purification: Purify the resulting this compound conjugates using a suitable method like Size Exclusion Chromatography to remove unreacted linker-payload and quenching agent.
- Analysis:
- Determine the average DAR for each sample using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
- Analyze the level of aggregation using Size Exclusion Chromatography (SEC).
3. Evaluation:
- Compare the DAR and aggregation levels across the different pH conditions and time points.
- Select the optimal pH that provides the desired DAR within a reasonable timeframe with minimal aggregation.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Logical relationship of pH's impact on this compound conjugation.
References
how to remove unconjugated MC-DM1 post-reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs), specifically focusing on the removal of unconjugated MC-DM1 post-reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound from my ADC preparation?
The removal of unconjugated this compound, a potent cytotoxic agent, is a critical quality attribute for any ADC therapeutic.[1][2] Incomplete removal can lead to off-target toxicity, as the free drug can indiscriminately kill healthy cells, narrowing the therapeutic window of the ADC.[2][3] Regulatory agencies require stringent control and removal of such process-related impurities to ensure the safety and efficacy of the final drug product.[3]
Q2: What are the primary methods for removing unconjugated this compound?
The most common and effective methods for purifying ADCs and removing small molecule impurities like unconjugated this compound include:
-
Tangential Flow Filtration (TFF): A rapid and scalable method for buffer exchange and removal of small molecules.[4][5][]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[7][8][9]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size.[5][10][11]
Each method has its advantages and can be used alone or in combination for optimal purification.
Q3: How do I choose the best purification method for my specific ADC?
The choice of purification method depends on several factors, including the specific characteristics of your ADC (e.g., hydrophobicity, stability), the scale of your process, and the desired final purity. A combination of methods is often employed. For instance, TFF can be used for initial bulk removal of unconjugated drug and solvent, followed by a chromatography step like HIC for fine-tuning the drug-to-antibody ratio (DAR) and removing remaining impurities.[]
Troubleshooting Guides
Issue 1: High Levels of Unconjugated this compound Detected Post-Purification
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Diafiltration (TFF) | Increase the number of diavolumes during the TFF step. Ensure the membrane molecular weight cut-off (MWCO) is appropriate for retaining the ADC while allowing the smaller this compound to pass through. Optimize transmembrane pressure (TMP) and cross-flow rate to prevent membrane fouling.[4][12] |
| Poor Resolution in HIC | Optimize the salt gradient. A shallower gradient can improve the separation between the ADC and the more hydrophobic unconjugated this compound.[8][13] Screen different HIC resins with varying levels of hydrophobicity to find the one that provides the best separation.[14] |
| Column Overloading in SEC | Reduce the sample load on the SEC column. Overloading can lead to poor separation and co-elution of the ADC and unconjugated this compound.[15] Ensure the column is properly packed and equilibrated. |
| Precipitation of ADC or this compound | Analyze the solubility of both the ADC and this compound in the purification buffers. Adjust buffer composition (e.g., pH, salt concentration) to maintain the solubility of all components.[7] |
Issue 2: Low ADC Recovery After Purification
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| ADC Aggregation | The conjugation of hydrophobic molecules like DM1 can increase the propensity for ADC aggregation.[16] Analyze for aggregates using SEC. If present, consider optimizing the conjugation reaction conditions or the formulation buffer to include stabilizers. |
| Non-specific Binding to Chromatography Resin | For HIC, high salt concentrations can sometimes lead to irreversible binding. Try reducing the initial salt concentration or using a less hydrophobic resin. For SEC, ensure the buffer composition minimizes interactions with the column matrix. |
| Membrane Fouling in TFF | ADC aggregation can lead to membrane fouling and reduced recovery. Optimize TFF parameters such as TMP and cross-flow rate to minimize shear stress on the ADC.[16] Consider using a membrane with a different material or pore size. |
Experimental Protocols & Methodologies
Method 1: Tangential Flow Filtration (TFF) for Bulk Removal of Unconjugated this compound
This protocol describes a general procedure for using TFF to remove unconjugated this compound and exchange the buffer of the ADC solution.
Materials:
-
TFF system with a suitable pump and reservoir
-
Pellicon® Capsule or similar TFF cassette with a 30 kDa MWCO
-
Diafiltration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Crude ADC reaction mixture
Procedure:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the system with the diafiltration buffer.
-
Loading: Load the crude ADC reaction mixture into the reservoir.
-
Concentration (Optional): Concentrate the ADC solution to a target concentration (e.g., 20-30 g/L) to reduce the volume for diafiltration.[4]
-
Diafiltration: Perform constant-volume diafiltration by adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed. A typical process involves 5-10 diavolumes to ensure sufficient removal of small molecules.[4]
-
Final Concentration: Concentrate the purified ADC to the desired final concentration.
-
Recovery: Recover the concentrated and purified ADC from the system.
Workflow Diagram:
Caption: Workflow for removing unconjugated this compound using Tangential Flow Filtration.
Method 2: Hydrophobic Interaction Chromatography (HIC) for Fine Purification
This protocol provides a general guideline for purifying an ADC and removing unconjugated this compound using HIC.
Materials:
-
HPLC or FPLC system
-
HIC column (e.g., Phenyl Sepharose)
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
TFF-purified ADC sample
Procedure:
-
Sample Preparation: Adjust the salt concentration of the ADC sample to be compatible with the initial HIC conditions by adding Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 100% Mobile Phase A) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared ADC sample onto the column.
-
Elution: Elute the bound components using a linear gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B). The more hydrophobic species, including unconjugated this compound and higher DAR species, will elute later.
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions using methods such as UV-Vis spectroscopy and SEC-HPLC to determine the ADC concentration, purity, and DAR.
Workflow Diagram:
Caption: Workflow for fine purification of ADCs using Hydrophobic Interaction Chromatography.
Data Presentation
Table 1: Comparison of Purification Methods for Unconjugated this compound Removal
| Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Tangential Flow Filtration (TFF) | Size-based separation | >95% removal of small molecules | Fast, scalable, good for buffer exchange[4][] | Not suitable for resolving different DAR species |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | >99% purity | Can separate different DAR species, high resolution[7][8][14] | Can lead to ADC aggregation if not optimized, requires salt |
| Size Exclusion Chromatography (SEC) | Separation based on size | >99% purity | Mild conditions, good for aggregate removal[5][10] | Limited sample loading capacity, can be slow for large scale |
References
- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mycenax.com [mycenax.com]
- 4. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. mdpi.com [mdpi.com]
- 15. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 16. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
stability issues with MC-DM1 conjugates during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues encountered with maleimidocaproyl-emtansine (MC-DM1) antibody-drug conjugates (ADCs) during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound conjugates during storage?
A1: The main stability issues for this compound conjugates during storage are:
-
Aggregation: The hydrophobic nature of the DM1 payload can lead to the formation of soluble and insoluble aggregates, particularly at higher drug-to-antibody ratios (DAR).[1][2][3]
-
Payload Loss (Deconjugation): The thiosuccinimide linkage formed between the maleimide group of the MC linker and a cysteine residue on the antibody is susceptible to a retro-Michael reaction.[4][5][6] This can lead to the premature release of the DM1 payload.
-
Fragmentation: The antibody itself can undergo fragmentation, leading to a loss of integrity of the ADC.
-
Chemical Degradation of the Linker-Payload: The linker or the DM1 payload can undergo chemical modifications, such as hydrolysis or oxidation, which may affect the efficacy and safety of the ADC.[4][5]
Q2: What are the recommended storage conditions for this compound conjugates?
A2: To maintain the stability and efficacy of this compound conjugates, it is recommended to store them at ultra-cold temperatures, typically ranging from -20°C to -80°C.[7] It is crucial to prevent temperature fluctuations during storage and transport.[7] For liquid formulations, the use of stabilizing buffers can help prevent aggregation.[1] Lyophilization (freeze-drying) is a common strategy to enhance long-term stability.[8]
Q3: How do freeze-thaw cycles affect the stability of this compound conjugates?
A3: Repeated freeze-thaw cycles are generally not recommended as they can accelerate aggregation and precipitation of the ADC.[1] If aliquoting is necessary, it should be done to minimize the number of freeze-thaw cycles for any given sample.[9]
Q4: What is the "retro-Michael reaction" and how does it impact this compound stability?
A4: The retro-Michael reaction is a chemical process where the thiosuccinimide bond between the MC linker and the antibody's cysteine residue breaks, leading to the detachment of the drug-linker from the antibody.[4][5] This results in premature payload loss, which can decrease the therapeutic efficacy and potentially lead to off-target toxicity.[6]
Q5: How can the stability of the maleimide linkage be improved?
A5: The stability of the thiol-maleimide linkage can be enhanced by promoting the hydrolysis of the thiosuccinimide ring to form a stable maleamic acid thioether. This ring-opening reaction prevents the retro-Michael reaction.[4][5] Strategies to achieve this include:
-
Post-conjugation incubation at a slightly alkaline pH (e.g., pH 9), though this must be carefully controlled to avoid antibody degradation.
-
The use of "self-hydrolyzing" maleimides that are engineered to accelerate the ring-opening at physiological pH.
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)
Possible Causes:
-
Hydrophobic Interactions: The hydrophobic DM1 payload promotes self-association of ADC molecules.[1][10]
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[2]
-
Improper Storage Temperature: Storage at temperatures above the recommended -20°C to -80°C range can accelerate aggregation.[7]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.[1]
-
Inappropriate Buffer Composition: The pH, ionic strength, and absence of stabilizing excipients in the formulation buffer can influence aggregation.
Troubleshooting Steps:
-
Confirm Storage Conditions: Verify that the conjugates have been consistently stored at the recommended ultra-cold temperature.
-
Minimize Freeze-Thaw Cycles: Aliquot the ADC into single-use vials upon receipt to avoid repeated temperature fluctuations.[9]
-
Optimize Formulation Buffer: Consider using a formulation buffer containing stabilizers that can reduce hydrophobic interactions.[1]
-
Characterize DAR: Use Hydrophobic Interaction Chromatography (HIC) to confirm the DAR distribution. If the average DAR is higher than expected, optimizing the conjugation process may be necessary.
-
Analyze by SEC: Run SEC analysis to quantify the percentage of monomer, aggregate, and fragment.
Issue 2: Decrease in Average DAR and/or Presence of Free Payload
Possible Causes:
-
Retro-Michael Reaction: The thiosuccinimide linkage is undergoing reversal, leading to deconjugation.[4][5]
-
Linker Hydrolysis: The MC linker itself may be susceptible to hydrolysis at certain pH values, although this is less common than the retro-Michael reaction.[11]
Troubleshooting Steps:
-
Analyze by RP-HPLC and LC-MS: Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to detect and quantify free DM1-linker. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the deconjugated species and confirm the mechanism of payload loss.[12][13]
-
Evaluate Linker Stability: Perform a time-course study in plasma or a relevant buffer at 37°C to assess the rate of drug deconjugation.[6]
-
Promote Succinimide Ring Hydrolysis: If not already part of the process, consider a post-conjugation step at a slightly elevated pH to promote the hydrolysis of the thiosuccinimide ring, which stabilizes the linkage. This should be carefully monitored to avoid antibody damage.
-
Consider Alternative Linker Chemistries: For future ADC development, explore next-generation maleimides or alternative conjugation chemistries that offer enhanced stability.
Data Presentation
Table 1: Impact of Storage Temperature on this compound Conjugate Aggregation
| Storage Temperature | Duration | Aggregation (%) | Monomer (%) | Reference |
| 4°C | 4 weeks | 5-10% | 90-95% | [14] |
| -20°C | 4 weeks | <2% | >98% | [7] |
| -80°C | 4 weeks | <1% | >99% | [7] |
Table 2: Analytical Methods for Assessing this compound Stability
| Analytical Method | Parameter Measured | Purpose | Reference |
| Size Exclusion Chromatography (SEC) | Aggregation, Fragmentation, Monomer Content | Assesses physical stability and integrity. | [2][13] |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) and Distribution | Monitors the level of drug conjugation. | [13][15] |
| Reversed-Phase HPLC (RP-HPLC) | Free Payload, Linker-Payload Degradation | Quantifies payload release and degradation. | [2][13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Intact ADC Mass, Identification of Degradation Products | Provides detailed structural characterization and identifies sites of degradation. | [2][12] |
| Differential Scanning Calorimetry (DSC) | Thermal Stability (Melting Temperature) | Evaluates the impact of conjugation on protein stability. | [2][16] |
| Capillary Isoelectric Focusing (cIEF) | Charge Heterogeneity | Monitors changes in charge variants due to degradation. | [17] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
-
Objective: To quantify the percentage of monomer, aggregate, and fragment of the this compound conjugate.
-
Methodology:
-
Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Inject a defined amount of the this compound conjugate (e.g., 10-50 µg).
-
Elute the sample isocratically at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the eluent using a UV detector at 280 nm.
-
Integrate the peak areas corresponding to the aggregate, monomer, and fragment to determine their relative percentages.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
-
Objective: To determine the average DAR and the distribution of different drug-loaded species.
-
Methodology:
-
Equilibrate a HIC column (e.g., Tosoh Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Inject the this compound conjugate.
-
Elute the sample with a decreasing salt gradient, where the low-salt mobile phase is, for example, 50 mM sodium phosphate, pH 7.0.
-
Monitor the eluent at 280 nm.
-
The different DAR species will elute based on their hydrophobicity, with higher DAR species eluting later.
-
Calculate the average DAR by summing the product of the percentage of each peak and its corresponding DAR value.
-
Visualizations
Caption: Key degradation pathways for this compound conjugates during storage.
Caption: Troubleshooting workflow for this compound conjugate instability.
References
- 1. cellmosaic.com [cellmosaic.com]
- 2. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. susupport.com [susupport.com]
- 8. Item - Solid-state Stability of Antibody-drug Conjugates - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 9. How should I store my antibody? | Cell Signaling Technology [cellsignal.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. researchgate.net [researchgate.net]
- 15. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 16. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for MC-DM1 ADCs
Welcome to the Technical Support Center for the purification of Mertansine-derivative (MC-DM1) Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these complex biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound ADCs?
The main challenges in purifying this compound ADCs stem from the inherent heterogeneity of the conjugation reaction and the physicochemical properties of the resulting ADC. Key issues include:
-
Product Heterogeneity: The conjugation process yields a mixture of species, including unconjugated antibody (DAR=0), ADCs with varying drug-to-antibody ratios (DARs), and residual free drug-linker.[1]
-
Aggregation: The hydrophobic nature of the DM1 payload increases the tendency for ADCs to aggregate.[2][3] Controlling aggregation is critical as it can impact both the efficacy and safety of the therapeutic.[2]
-
Removal of Impurities: Efficient removal of process-related impurities, such as unconjugated small molecules and solvents, is crucial to prevent potential toxicity.[]
Q2: What is a typical purification workflow for this compound ADCs?
A standard purification workflow for this compound ADCs involves a multi-step chromatographic process designed to separate the desired ADC product from impurities and other variants. The process generally includes:
-
Capture Step (Protein A Affinity Chromatography): This initial step is used to capture the ADC and remove process-related impurities from the crude conjugation mixture.
-
Polishing Step 1 (Size Exclusion Chromatography - SEC): SEC is employed to separate the ADC monomer from aggregates and lower molecular weight fragments.[5][6]
-
Polishing Step 2 (Hydrophobic Interaction Chromatography - HIC): HIC is used to separate ADC species with different DARs, allowing for the isolation of a more homogeneous product.[7][8]
Troubleshooting Guides
Protein A Affinity Chromatography
Problem: Low recovery of ADC from the Protein A column.
| Possible Cause | Suggested Solution |
| Incomplete Binding | Ensure the pH of the loading buffer is optimal for Protein A binding (typically pH 7.0-8.0).[9] Verify that the flow rate is slow enough to allow for sufficient interaction between the ADC and the resin.[10] |
| Precipitation on Column | The high hydrophobicity of the ADC may cause it to precipitate on the column. Consider adding a low concentration of a mild non-ionic surfactant to the loading buffer. |
| Harsh Elution Conditions | The low pH of the elution buffer may cause the ADC to aggregate and precipitate. Neutralize the eluate immediately after collection. Optimize the elution pH to be as gentle as possible while still ensuring efficient elution.[11] |
Problem: Presence of impurities in the eluate.
| Possible Cause | Suggested Solution |
| Insufficient Washing | Increase the wash volume or add a more stringent wash step with a buffer containing a mild detergent or a different salt concentration to disrupt non-specific interactions.[10] |
| Co-elution of Impurities | Optimize the elution conditions, such as using a step or gradient elution, to better separate the ADC from co-eluting impurities. |
Size Exclusion Chromatography (SEC)
Problem: Poor resolution between monomer and aggregate peaks.
| Possible Cause | Suggested Solution |
| Inappropriate Column | Ensure the SEC column has the appropriate pore size for the separation of ADC monomers and aggregates. |
| Suboptimal Flow Rate | Decrease the flow rate to allow for better separation. Slower flow rates generally lead to improved resolution in SEC. |
| Secondary Interactions | The hydrophobic nature of the ADC can lead to interactions with the stationary phase, causing peak tailing and poor resolution.[12] Include organic modifiers like isopropanol (e.g., 10-15%) in the mobile phase to minimize these interactions.[12][13] |
Problem: Peak tailing.
| Possible Cause | Suggested Solution |
| Non-specific Interactions | As mentioned above, add organic modifiers to the mobile phase.[12][13] |
| Column Degradation | The column may be old or fouled. Clean the column according to the manufacturer's instructions or replace it. |
Hydrophobic Interaction Chromatography (HIC)
Problem: Inadequate separation of different DAR species.
| Possible Cause | Suggested Solution |
| Suboptimal Salt Gradient | The steepness of the salt gradient is a critical parameter for resolving species with different hydrophobicities.[14] Experiment with different gradient slopes (linear, step, or non-linear) to improve resolution.[15][16] |
| Incorrect Salt Type or Concentration | The type and concentration of salt in the mobile phase significantly impact retention and selectivity. Ammonium sulfate is commonly used.[7] Optimize the starting and ending salt concentrations. |
| Inappropriate HIC Resin | Different HIC resins have varying levels of hydrophobicity. Screen different resins (e.g., Butyl, Phenyl) to find the one that provides the best selectivity for your specific ADC.[14][17] |
Problem: ADC precipitation on the column.
| Possible Cause | Suggested Solution |
| High Salt Concentration | High salt concentrations can lead to "salting out" of the protein. Assess the solubility of your ADC at various salt concentrations before performing HIC.[7] |
| Hydrophobic Overload | The ADC may be too hydrophobic for the selected resin, leading to irreversible binding or precipitation. Try a less hydrophobic resin or add a low percentage of an organic modifier to the mobile phase.[17] |
Quantitative Data Summary
The following table summarizes typical performance attributes for each purification step. Note that these values can vary depending on the specific antibody, linker, and process conditions.
| Purification Step | Purity (% Monomer) | Recovery (%) | Aggregate Level (%) |
| Protein A Chromatography | >95% | 85-95% | <10% |
| Size Exclusion Chromatography | >98% | 90-98% | <5% |
| Hydrophobic Interaction Chromatography | >99% | 70-90% | <2% |
Experimental Protocols
Protocol 1: Protein A Affinity Chromatography
-
Column: MabSelect SuRe or similar Protein A resin.
-
Equilibration Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Loading: Load the crude ADC solution onto the equilibrated column at a flow rate of 100 cm/hr.
-
Wash 1: Wash the column with 5 column volumes (CVs) of Equilibration Buffer.
-
Wash 2 (optional): Wash with 3 CVs of a high salt buffer (e.g., PBS + 0.5 M NaCl) to remove non-specifically bound impurities.
-
Wash 3: Wash with 3 CVs of Equilibration Buffer.
-
Elution: Elute the ADC with a low pH buffer (e.g., 50 mM Glycine, pH 3.0).
-
Neutralization: Immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).
Protocol 2: Size Exclusion Chromatography (SEC)
-
Column: TSKgel G3000SWxl or equivalent SEC column.[5]
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, 10% Isopropanol, pH 6.8.[13]
-
Flow Rate: 0.5 mL/min.
-
Sample Preparation: Dilute the neutralized Protein A eluate to a concentration of 1-2 mg/mL in the mobile phase.
-
Injection: Inject 20-50 µL of the prepared sample.
-
Detection: Monitor the elution profile at 280 nm. The main peak corresponds to the ADC monomer.
Protocol 3: Hydrophobic Interaction Chromatography (HIC)
-
Column: TSKgel Butyl-NPR or similar HIC column.[18]
-
Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[7]
-
Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.[7]
-
Sample Preparation: Dilute the SEC-purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatographic Run:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the prepared sample.
-
Elute the bound species using a decreasing salt gradient (e.g., from 100% A to 100% B over 30 minutes). More hydrophobic species (higher DAR) will elute later at lower salt concentrations.[14]
-
-
Detection: Monitor the chromatogram at 280 nm.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. agilent.com [agilent.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 11. tebubio.com [tebubio.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 14. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. molnar-institute.com [molnar-institute.com]
- 16. Optimization of non-linear gradient in hydrophobic interaction chromatography for the analytical characterization of antibody-drug conjugates: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
Validation & Comparative
A Head-to-Head Comparison of MC-DM1 and vc-MMAE Linker Stability in Antibody-Drug Conjugates
A definitive guide for researchers and drug developers on the comparative stability of two pivotal ADC linker technologies, supported by experimental data and detailed protocols.
In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of both efficacy and safety. The stability of this linker in systemic circulation is paramount to ensure the ADC reaches its target tumor cells before prematurely releasing its toxic cargo, which can lead to off-target toxicities. This guide provides a detailed comparison of two widely utilized linker technologies: the non-cleavable maleimidocaproyl (MC) linker associated with the maytansinoid payload DM1 (MC-DM1), and the enzymatically cleavable valine-citrulline (vc) linker conjugated to monomethyl auristatin E (vc-MMAE).
Executive Summary
The fundamental difference between this compound and vc-MMAE lies in their payload release mechanisms, which directly impacts their stability profiles. The this compound linker is a non-cleavable thioether-based linker that is designed to release its DM1 payload upon lysosomal degradation of the entire antibody-drug conjugate within the target cell.[1] This design confers high stability in the bloodstream. In contrast, the vc-MMAE linker is a cleavable dipeptide linker that is susceptible to enzymatic cleavage by proteases, such as cathepsin B, which are highly expressed in the lysosomal compartment of tumor cells.[2] While designed for intracellular cleavage, the vc-MMAE linker has demonstrated susceptibility to premature cleavage by extracellular proteases, particularly in rodent plasma.
Comparative Stability Data
| Linker Type | ADC Example | Species | Assay Conditions | Time Point | % Payload Release / Deconjugation | Reference |
| Non-Cleavable | Trastuzumab-MCC-DM1 (T-DM1) | Human | In vivo (clinical study) | - | Minimal free DM1 detected (<0.20 ng/mL) | [3] |
| huC242-MCC-DM1 | Mouse | In vivo | 7.5 days (half-life) | Excellent stability, comparable to total antibody | [4] | |
| Cleavable | 15 different vc-MMAE ADCs | Human | In vitro plasma incubation at 37°C | 6 days | < 1% | [5] |
| 15 different vc-MMAE ADCs | Monkey | In vitro plasma incubation at 37°C | 6 days | < 1% | [5] | |
| 15 different vc-MMAE ADCs | Rat | In vitro plasma incubation at 37°C | 6 days | > 4% | [5] | |
| 15 different vc-MMAE ADCs | Mouse | In vitro plasma incubation at 37°C | 6 days | > 20% | [5] | |
| Brentuximab Vedotin | Monkey | In vitro plasma incubation at 37°C | 1 day | ~40% decrease in payload concentration | [6] |
Key Observations:
-
This compound (Non-cleavable): Demonstrates high stability in both preclinical and clinical settings, with minimal premature payload release observed in circulation.[3][4] The primary route of payload release is through the intended mechanism of lysosomal degradation of the antibody.
-
vc-MMAE (Cleavable): Exhibits high stability in human and monkey plasma.[5] However, it shows significant instability in rodent plasma, particularly in mice, due to the activity of certain carboxylesterases that can cleave the valine-citrulline linker.[5] This species-specific instability is a critical consideration for preclinical model selection and data interpretation.
Experimental Protocols
Accurate assessment of ADC linker stability is crucial for preclinical development. Below are detailed methodologies for key experiments used to evaluate linker stability.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC when incubated in plasma from various species (e.g., human, monkey, rat, mouse).
Methodology:
-
ADC Incubation: The ADC is incubated at a predetermined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Time Points: Aliquots of the plasma-ADC mixture are collected at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Processing:
-
To quantify the released payload (free drug), proteins in the plasma samples are precipitated (e.g., with acetonitrile). The supernatant containing the free drug is then collected for analysis.
-
To quantify the amount of intact ADC, the ADC can be captured from the plasma using affinity purification methods (e.g., Protein A beads for IgG-based ADCs).
-
-
Quantification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and accurate method for quantifying both the free payload and the intact ADC. For free payload analysis, a standard curve of the pure cytotoxic drug is used for quantification.[3][7] For intact ADC analysis, the different drug-to-antibody ratio (DAR) species can be monitored over time.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the concentration of total antibody and the antibody-conjugated drug. The difference between these two values can indicate the extent of drug deconjugation.
-
In Vivo Pharmacokinetic Study
Objective: To assess the stability and clearance of an ADC in a living organism.
Methodology:
-
ADC Administration: The ADC is administered to an animal model (e.g., mice or rats) typically via intravenous injection.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.).
-
Plasma Isolation: Plasma is isolated from the collected blood samples.
-
Bioanalysis: The concentrations of total antibody, intact ADC (conjugated payload), and free payload in the plasma samples are quantified using validated LC-MS or ELISA methods as described for the in vitro assay.
-
Pharmacokinetic Analysis: The data is used to determine key pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) for each analyte. A faster clearance of the intact ADC compared to the total antibody suggests in vivo linker instability.
Visualizing ADC Structure and Experimental Workflow
To better understand the components of an ADC and the process of evaluating linker stability, the following diagrams are provided.
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for comparing ADC linker stability.
Conclusion
The choice between a non-cleavable this compound linker and a cleavable vc-MMAE linker has significant implications for the stability and, consequently, the therapeutic index of an ADC. This compound offers superior stability in circulation, minimizing the risk of off-target toxicity from premature drug release. This makes it a robust choice for ADCs where the primary mechanism of action relies on intracellular degradation of the entire conjugate.
Conversely, vc-MMAE, while highly stable in primate plasma, exhibits species-specific instability in rodents. This is a critical factor to consider during preclinical development and necessitates careful selection of animal models. The potential for premature cleavage, even at low levels in humans, must be weighed against the therapeutic advantages of releasing an unmodified, highly potent payload that can exert a bystander effect on neighboring tumor cells.
Ultimately, the optimal linker choice depends on a multitude of factors, including the target antigen, the tumor microenvironment, the potency of the payload, and the desired safety profile. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of linker stability, enabling an informed decision in the design of next-generation antibody-drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Advantage: A Comparative Guide to Non-Cleavable Linkers in Antibody-Drug Conjugates, Featuring MC-DM1
For researchers, scientists, and drug development professionals, the intricate design of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. Among the key components, the linker technology—the bridge between the targeting antibody and the cytotoxic payload—plays a pivotal role in an ADC's stability, efficacy, and safety profile. This guide provides an in-depth comparison of non-cleavable linkers, exemplified by the maleimidocaproyl (MC) linker conjugated to mertansine (DM1), against their cleavable counterparts. Through an objective analysis supported by experimental data, we illuminate the distinct advantages that non-cleavable linkers bring to the forefront of targeted cancer therapy.
At the heart of ADC technology lies the principle of targeted drug delivery. However, the journey from administration to tumor cell apoptosis is fraught with challenges, primarily the premature release of the highly potent payload in systemic circulation. This can lead to off-target toxicities and a diminished therapeutic window. Non-cleavable linkers, such as the thioether linkage in ado-trastuzumab emtansine (Kadcyla®, T-DM1), have emerged as a robust solution to this challenge.[1][2] Unlike cleavable linkers that are designed to release their payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers remain intact until the entire ADC is internalized and degraded within the lysosome of the target cancer cell.[2][3][4] This fundamental difference in the mechanism of action underpins the significant advantages of non-cleavable linkers in terms of stability and safety.
Mechanism of Action: A Tale of Two Linkers
The distinct mechanisms of payload release for cleavable and non-cleavable linkers dictate their pharmacological profiles.
Cleavable linkers are engineered with specific chemical moieties that are susceptible to cleavage by enzymes (e.g., cathepsins), acidic pH in endosomes and lysosomes, or high concentrations of reducing agents like glutathione within the tumor microenvironment.[5] This design allows for the release of the payload in its free, unmodified form, which can then exert its cytotoxic effect. A key feature of some cleavable linkers is the "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[6] While potentially beneficial in heterogeneous tumors, this can also contribute to off-target toxicity.[6]
Non-cleavable linkers , conversely, rely on the complete proteolytic degradation of the antibody component of the ADC within the lysosome.[2][3][4] This process releases the payload still attached to the linker and an amino acid residue from the antibody (e.g., lysine-MCC-DM1).[2] This active metabolite is typically less membrane-permeable, largely abrogating the bystander effect and confining the cytotoxic activity primarily to the targeted cancer cell.[6] This targeted release mechanism contributes to a more favorable safety profile.[6]
Diagram: Comparative Mechanism of Action
Caption: Comparative workflow of ADCs with cleavable versus non-cleavable linkers.
The DM1 Payload and Its Signaling Pathway
The cytotoxic payload, DM1 (a derivative of maytansine), is a potent microtubule inhibitor. Upon its release inside the cancer cell, DM1 binds to tubulin, disrupting microtubule dynamics. This interference with the cellular machinery essential for cell division leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[7]
Diagram: DM1-Induced Apoptosis Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
A Comparative Guide to the Validation of MC-DM1 ADC Purity by HIC-HPLC and Orthogonal Methods
For researchers, scientists, and drug development professionals, ensuring the purity and quality of antibody-drug conjugates (ADCs) is a critical aspect of therapeutic development. This guide provides an objective comparison of Hydrophobic Interaction Chromatography (HIC-HPLC) with alternative methods—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size Exclusion Chromatography (SEC)—for the validation of MC-DM1 ADC purity. The information is supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
Principles of ADC Analysis by HPLC Methods
The heterogeneity of ADCs, particularly in terms of their drug-to-antibody ratio (DAR), necessitates robust analytical techniques for their characterization. HIC-HPLC is a powerful method for separating ADC species based on their hydrophobicity under non-denaturing conditions, making it the gold standard for DAR determination of cysteine-linked ADCs.[1][2] The cytotoxic drug, DM1, conjugated to the monoclonal antibody via the MC linker, increases the overall hydrophobicity of the ADC. This allows for the separation of species with different numbers of conjugated drugs.
Orthogonal methods such as RP-HPLC and SEC provide complementary information. RP-HPLC, typically performed under denaturing conditions, can be used to determine the DAR and to analyze the light and heavy chains of the ADC after reduction.[1][2] SEC is the primary method for the quantification of aggregates and fragments, which are critical quality attributes that can impact the efficacy and safety of the ADC.[3]
Comparative Analysis of HPLC Methods for this compound ADC Purity
The following table summarizes the key performance parameters of HIC-HPLC, RP-HPLC, and SEC for the analysis of a typical this compound ADC.
| Parameter | HIC-HPLC | RP-HPLC (Reduced) | SEC |
| Primary Application | DAR determination, drug load distribution | DAR determination, light/heavy chain analysis | Aggregate and fragment analysis |
| Separation Principle | Hydrophobicity | Hydrophobicity | Size (Hydrodynamic Volume) |
| Conditions | Non-denaturing (high salt) | Denaturing (organic solvent, low pH) | Non-denaturing (physiological buffer) |
| Sample State | Intact ADC | Reduced ADC (Light & Heavy Chains) | Intact ADC |
| Resolution of DAR Species | High | High (for light/heavy chain variants) | Low to none |
| Quantitation of Aggregates | Low | Low | High |
| Compatibility with MS | Limited (requires desalting) | High | Moderate (requires volatile mobile phase) |
| Typical Run Time | 20-40 minutes | 20-30 minutes | 15-25 minutes |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Hydrophobic Interaction Chromatography (HIC-HPLC) Protocol for this compound ADC
This protocol is designed for the determination of the drug-to-antibody ratio (DAR) and drug load distribution of an this compound ADC.
Materials:
-
Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or similar HIC column
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
Sample Preparation: Dilute the this compound ADC sample to 1 mg/mL in Mobile Phase A.
Instrumentation:
-
HPLC or UHPLC system with a UV detector
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm and 252 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) %B 0 0 20 100 25 100 26 0 | 30 | 0 |
Data Analysis: The average DAR is calculated from the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.) in the chromatogram.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol for Reduced this compound ADC
This protocol is for the determination of the DAR by analyzing the reduced light and heavy chains of the this compound ADC.
Materials:
-
Column: Agilent PLRP-S (2.1 mm x 50 mm, 5 µm, 1000 Å) or similar wide-pore C4 or C8 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Reducing Agent: Dithiothreitol (DTT)
-
Sample Preparation:
-
To 50 µg of the this compound ADC sample, add 5 µL of 1 M DTT.
-
Incubate at 37°C for 30 minutes.
-
Instrumentation:
-
HPLC or UHPLC system with a UV detector, preferably coupled to a mass spectrometer (LC-MS).
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80°C
-
Detection: UV at 280 nm and 252 nm
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0 25 20 50 22 90 25 90 26 25 | 30 | 25 |
Data Analysis: The average DAR is calculated from the weighted average of the peak areas of the unconjugated and conjugated light and heavy chains.[4]
Size Exclusion Chromatography (SEC) Protocol for this compound ADC Aggregates
This protocol is for the quantification of high molecular weight species (aggregates) and low molecular weight species (fragments) in the this compound ADC sample.
Materials:
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or similar SEC column
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
Sample Preparation: Dilute the this compound ADC sample to 1 mg/mL in the mobile phase.
Instrumentation:
-
HPLC or UHPLC system with a UV detector.
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Run Time: 20 minutes (isocratic)
Data Analysis: The percentage of aggregates and fragments is calculated by integrating the respective peaks and expressing them as a percentage of the total peak area.
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflow for HIC-HPLC analysis and the orthogonal relationship between the different HPLC methods for comprehensive ADC characterization.
Caption: Experimental workflow for this compound ADC analysis by HIC-HPLC.
Caption: Orthogonal HPLC methods for comprehensive this compound ADC characterization.
References
- 1. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
Comparative Efficacy of MC-DM1 vs. DM4 Antibody-Drug Conjugates: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a pivotal decision in the design of an antibody-drug conjugate (ADC). This guide provides an objective comparison of two prominent maytansinoid payloads, DM1 and DM4, frequently conjugated to antibodies via linkers such as the maleimidocaproyl (MC) linker for DM1. The following sections delve into their mechanisms of action, comparative in vitro and in vivo efficacy based on available data, and the critical role of linker chemistry in determining their therapeutic potential.
Executive Summary
Both DM1 and DM4 are highly potent microtubule-inhibiting agents that induce cell cycle arrest and apoptosis in cancer cells.[1][2] The choice between these payloads is often dictated by the desired properties of the final ADC, particularly the need for a bystander killing effect. While direct head-to-head comparative studies of ADCs using the same antibody and linker with MC-DM1 versus DM4 are limited, existing research allows for a comprehensive analysis of their individual characteristics and performance within different ADC constructs. Generally, the cytotoxic potency of maytansinoids is in the sub-nanomolar range, making them attractive payloads for targeted cancer therapy.[1]
Mechanism of Action: Microtubule Disruption
DM1 and DM4 share a common mechanism of action. Upon internalization of the ADC and release of the payload within the target cancer cell, these maytansinoid derivatives bind to tubulin, a key protein in the formation of microtubules.[2] This binding disrupts microtubule dynamics, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[3]
The following diagram illustrates the signaling pathway initiated by a maytansinoid-based ADC, leading to programmed cell death.
Caption: Mechanism of action of maytansinoid ADCs.
Data Presentation: Comparative Efficacy
Direct, head-to-head comparative data for this compound versus DM4 ADCs using the same antibody is scarce in publicly available literature. However, we can infer their relative performance by examining data from studies that have evaluated them independently or in comparison to other standards.
In Vitro Cytotoxicity
The in vitro potency of maytansinoid ADCs is typically measured by their half-maximal inhibitory concentration (IC50) on various cancer cell lines. Lower IC50 values indicate higher potency. Maytansinoids generally exhibit potent anti-proliferative activity in the sub-nanomolar range.[1]
| ADC Platform | Antibody | Linker | Payload | Cell Line | Target | IC50 (approx.) | Reference |
| Trastuzumab Emtansine | Trastuzumab | SMCC (non-cleavable) | DM1 | SK-BR-3 | HER2 | ~0.01 µg/mL | [4] |
| Mirvetuximab Soravtansine | M9346A | Sulfo-SPDB (cleavable) | DM4 | Folate Receptor-α positive cells | FRα | Sub-nanomolar | [1] |
| Site-Specific ADC | SeriMab | Disulfide (cleavable) | DM4 | Various | - | Comparable to lysine-conjugated DM4 ADCs | [5] |
| Site-Specific ADC | SeriMab | Non-cleavable | DM1 | Various | - | Up to 100-fold more potent than lysine-conjugated DM1 ADCs | [5] |
Note: The IC50 values are highly dependent on the specific antibody, linker, cell line, and experimental conditions, and therefore direct comparison across different studies should be done with caution.
In Vivo Efficacy
In vivo efficacy is typically assessed in xenograft models using immunodeficient mice bearing human tumors. Key metrics include tumor growth inhibition (TGI) and overall survival.
One study highlighted that a site-specific ADC with a drug-to-antibody ratio (DAR) of 4, carrying a DM4 payload, was more active in a xenograft model than a DAR 2 conjugate at the same payload dose.[5] Another study comparing various anti-CD19, -CD20, -CD21, and -CD22 DM1-ADCs in NHL xenograft models demonstrated significant tumor growth inhibition.[6] While not a direct comparison, these studies underscore the potent in vivo anti-tumor activity of both DM1 and DM4-based ADCs.
The Critical Role of the Linker and the Bystander Effect
The linker connecting the antibody to the payload plays a crucial role in the ADC's efficacy, stability, and toxicity profile. The choice of a cleavable versus a non-cleavable linker can determine the potential for a "bystander effect," where the payload can kill neighboring antigen-negative tumor cells.[][8]
-
This compound (with a non-cleavable linker): The maleimidocaproyl (MC) linker is often part of a non-cleavable linker system, such as in Trastuzumab Emtansine (T-DM1) where it's part of the SMCC linker.[1] Upon lysosomal degradation of the antibody, the payload is released with the linker and an amino acid residue attached (e.g., lysine-SMCC-DM1). This charged metabolite is generally cell-impermeable, thus limiting its ability to diffuse out of the target cell and kill neighboring cells. This results in a targeted, but non-bystander, killing effect.[8][9][10]
-
DM4 (with a cleavable linker): DM4 is often paired with cleavable linkers, such as disulfide-based linkers (e.g., SPDB).[3] These linkers are designed to be cleaved in the reducing environment of the cell, releasing the payload in its native, more lipophilic form. This unmodified payload can then diffuse across cell membranes and kill adjacent antigen-negative tumor cells, leading to a bystander effect.[] This can be particularly advantageous in treating tumors with heterogeneous antigen expression.
The following diagram illustrates the difference in the bystander effect based on linker chemistry.
Caption: Linker chemistry and the bystander effect.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 of an ADC in a cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 for a HER2-targeted ADC)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
ADC stock solution (e.g., this compound or DM4 conjugate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the ADC-containing medium. Include vehicle-only wells as a negative control.
-
Incubate for 72-96 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fitting software.
-
The following diagram provides a visual workflow for the in vitro cytotoxicity assay.
Caption: Workflow for an in vitro cytotoxicity assay.
In Vivo Tumor Growth Inhibition Study
This protocol describes a general procedure for evaluating the in vivo efficacy of an ADC in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for implantation
-
Matrigel (optional)
-
ADC and vehicle control solutions
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the ADC (e.g., via intravenous injection) at the desired dose and schedule. The control group receives the vehicle.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the general health of the animals.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Conclusion
Both this compound and DM4 are highly effective maytansinoid payloads for the development of ADCs. The choice between them is not simply a matter of potency but is intricately linked to the desired mechanism of action, particularly the role of the bystander effect. ADCs with non-cleavable linkers, such as those often utilizing an MC-containing linker with DM1, offer a highly targeted approach with minimal off-target toxicity to neighboring cells. In contrast, DM4, when paired with a cleavable linker, can provide a potent bystander killing effect, which may be advantageous for treating heterogeneous tumors. The selection of the optimal payload-linker combination will ultimately depend on the specific target antigen, the tumor microenvironment, and the overall therapeutic strategy. Further direct comparative studies are warranted to fully elucidate the nuanced differences in efficacy between these two important ADC platforms.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of DM1 Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and toxicity. For ADCs utilizing the potent cytotoxic agent DM1, the choice of linker dictates the payload's fate in vivo, from circulation to tumor microenvironment and intracellular processing. This guide provides an objective comparison of the in vivo stability of different DM1 linkers, supported by experimental data, to inform the rational design of next-generation ADCs.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide
DM1 linkers are broadly categorized into two classes: cleavable and non-cleavable. This fundamental difference in their design dictates the mechanism of payload release and significantly impacts the ADC's pharmacokinetic profile and overall performance.
Non-Cleavable Linkers , such as the widely used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable thioether bond between the antibody and DM1. The release of the active payload, typically as lysine-SMCC-DM1, relies on the complete proteolytic degradation of the antibody within the lysosome of the target cancer cell. This inherent stability generally translates to a longer plasma half-life and reduced off-target toxicity.
Cleavable Linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell. The most common cleavable linkers for DM1 are disulfide-based, such as SPDB (N-succinimidyl-4-(2-pyridyldithio)butyrate) and SPP (N-succinimidyl-3-(2-pyridyldithio)propionate). These linkers are cleaved in the reducing environment of the cell, releasing the DM1 payload. The steric hindrance around the disulfide bond can be modulated to fine-tune the linker's stability and release rate.
Quantitative Comparison of In Vivo Performance
The choice of linker has a profound impact on the pharmacokinetic (PK) properties and anti-tumor efficacy of DM1 ADCs. The following tables summarize quantitative data from preclinical studies comparing the in vivo performance of ADCs with different DM1 linkers.
| Linker Type | ADC Example | Animal Model | Key Pharmacokinetic Parameters | Reference |
| Non-Cleavable | Trastuzumab-MCC-DM1 (T-DM1) | Mice | Slower plasma clearance compared to T-SPP-DM1. | [1] |
| Cleavable | Trastuzumab-SPP-DM1 | Mice | Faster plasma clearance than T-DM1. | [1] |
| Non-Cleavable | anti-CD22-MCC-DM1 | Rats/Mice | Slower ADC clearance compared to anti-CD22-SPP-DM1. | [2] |
| Cleavable | anti-CD22-SPP-DM1 | Rats/Mice | Faster ADC clearance than anti-CD22-MCC-DM1. | [2] |
Table 1: Comparative Pharmacokinetics of DM1 ADCs.
| Linker Type | ADC Example | Tumor Model | Efficacy Outcome | Reference |
| Non-Cleavable | Trastuzumab-MCC-DM1 (T-DM1) | KPL-4 human breast cancer xenograft (trastuzumab-sensitive) | Complete tumor regression after a single dose. | [3] |
| Non-Cleavable | Trastuzumab-MCC-DM1 (T-DM1) | MMTV-HER2 transgenic transplants (trastuzumab-resistant) | Significant tumor growth inhibition. | [3] |
| Cleavable | Anti-CD19-SPP-DM1 | RAJI cell xenograft | Significant tumor growth inhibition. | [4] |
| Non-Cleavable | Anti-CD19-MCC-DM1 | RAJI cell xenograft | Significant tumor growth inhibition. | [4] |
| Cleavable | Anti-CD22-SPP-DM1 | BJAB-luc cell xenograft | Significant tumor growth inhibition. | [4] |
| Non-Cleavable | Anti-CD22-MCC-DM1 | BJAB-luc cell xenograft | Significant tumor growth inhibition. | [4] |
Table 2: Comparative Anti-Tumor Efficacy of DM1 ADCs.
Experimental Methodologies
Accurate assessment of the in vivo stability of DM1 ADCs relies on robust and well-defined experimental protocols. The following sections detail the key methodologies used to generate the comparative data presented above.
In Vivo Pharmacokinetics and Stability Study in Mice
This protocol outlines the key steps for evaluating the pharmacokinetic profile and stability of a DM1 ADC in a mouse model.
Workflow for an in vivo pharmacokinetics study of a DM1 ADC.
Quantification of Total and Conjugated Antibody by Sandwich ELISA
This protocol details the steps for a sandwich ELISA to quantify the concentration of total antibody and intact ADC in plasma samples.
Materials:
-
96-well high-binding ELISA microplate
-
Capture Antibody (anti-human IgG Fc specific)
-
Detection Antibody (anti-DM1 antibody, HRP-conjugated)
-
Recombinant human IgG (for total antibody standard curve)
-
ADC of interest (for conjugated antibody standard curve)
-
Coating Buffer (0.1 M carbonate-bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
TMB Substrate
-
Stop Solution (2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody to 2 µg/mL in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation: Prepare serial dilutions of the standards and plasma samples in Blocking Buffer. Add 100 µL of each standard and sample to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation:
-
For Total Antibody: Add a biotinylated anti-human IgG detection antibody, followed by streptavidin-HRP.
-
For Conjugated Antibody: Add the HRP-conjugated anti-DM1 detection antibody diluted in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Generate a standard curve and determine the concentration of total and conjugated antibody in the plasma samples.
Quantification of Free DM1 and Metabolites by LC-MS/MS
This protocol outlines the procedure for quantifying free DM1 and its metabolites in plasma samples.
Materials:
-
Acetonitrile
-
Formic Acid
-
Internal Standard (e.g., a stable isotope-labeled DM1 analog)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex to mix and precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
-
-
LC Separation:
-
Inject the prepared sample onto a C18 column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
MS/MS Detection:
-
Perform mass spectrometric analysis using positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for DM1 and its metabolites (e.g., lysine-MCC-DM1).
-
-
Quantification:
-
Generate a standard curve using known concentrations of DM1 and its metabolites.
-
Determine the concentration of the analytes in the plasma samples by comparing their peak areas to the standard curve.
-
Signaling and Cleavage Mechanisms
The mechanism of action of a DM1 ADC is dependent on the linker's ability to deliver the payload to the target cell, and for cleavable linkers, the specific intracellular conditions that trigger its release.
Mechanism of action of DM1 ADCs with different linker types.
References
- 1. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS method for the simultaneous determination of Lys-MCC-DM1, MCC-DM1 and DM1 as potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking MC-DM1 Antibody-Drug Conjugates Against Approved Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody-drug conjugates (ADCs) utilizing the MC-DM1 drug-linker technology against established, approved ADCs. The following sections detail the fundamental differences in their mechanisms of action, present available comparative performance data, and outline the experimental protocols necessary for such evaluations.
Introduction to this compound and Comparator ADCs
Antibody-drug conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][2] This is achieved by linking a monoclonal antibody (mAb) that targets a tumor-specific antigen to a cytotoxic payload via a chemical linker.
This compound refers to a drug-linker complex where the potent microtubule-disrupting agent, DM1 (a maytansinoid derivative), is attached to an antibody via a maleimidocaproyl (MC) linker.[2] The MC linker is a cleavable linker, designed to release the DM1 payload within the target cell.
For the purpose of this comparison, we will benchmark a theoretical anti-HER2 ADC utilizing the this compound system against the following approved ADCs:
-
Trastuzumab Emtansine (T-DM1, Kadcyla®): An anti-HER2 ADC that uses a non-cleavable thioether linker (SMCC) to conjugate DM1 to the trastuzumab antibody.[3][4][5]
-
Sacituzumab Govitecan (Trodelvy®): An anti-TROP-2 ADC with a cleavable linker (CL2A) that carries the topoisomerase I inhibitor, SN-38.
-
Enfortumab Vedotin (Padcev®): An anti-Nectin-4 ADC that utilizes a cleavable valine-citrulline (vc) linker to deliver the microtubule-disrupting agent, monomethyl auristatin E (MMAE).
Mechanism of Action and Key Differences
The efficacy and safety profile of an ADC is significantly influenced by its three components: the antibody, the linker, and the cytotoxic payload.
The Role of the Linker: this compound (Cleavable) vs. T-DM1 (Non-Cleavable)
A primary distinction between a theoretical this compound ADC and the approved T-DM1 lies in the linker technology.
-
This compound (Cleavable Linker): The maleimidocaproyl linker is designed to be stable in circulation but is cleaved by enzymes, such as cathepsins, that are abundant in the lysosomes of cancer cells. This cleavage releases the unmodified, potent DM1 payload inside the cell. A potential advantage of a cleavable linker is the ability to induce a bystander effect .[6][] Once the payload is released, its membrane permeability allows it to diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells.[6][][8]
-
T-DM1 (Non-Cleavable Linker): The SMCC linker in T-DM1 is non-cleavable.[3][5] The release of the cytotoxic payload occurs after the entire ADC is internalized and the antibody portion is degraded in the lysosome.[1] This process releases DM1 with the linker and a lysine residue attached (lysine-SMCC-DM1). This charged metabolite has low membrane permeability, which is believed to limit the bystander effect.[6][9]
Payloads and Their Mechanisms
The cytotoxic agents employed by these ADCs have distinct mechanisms of action:
-
DM1 (Maytansinoid): Used in both the theoretical this compound ADC and T-DM1, DM1 is a potent inhibitor of tubulin polymerization.[2] By disrupting microtubule dynamics, it induces cell cycle arrest in the G2/M phase and ultimately leads to apoptosis.[2]
-
SN-38 (Topoisomerase I Inhibitor): The payload of Sacituzumab govitecan, SN-38, is the active metabolite of irinotecan. It causes DNA damage by inhibiting topoisomerase I, an enzyme essential for DNA replication and transcription.
-
MMAE (Auristatin): The payload of Enfortumab vedotin, MMAE, is also a microtubule-disrupting agent. Like DM1, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparative Performance Data
Direct, head-to-head preclinical or clinical trial data comparing an anti-HER2 ADC utilizing an this compound linker-drug with T-DM1 is limited in publicly available literature. However, we can infer performance differences based on studies evaluating different linker technologies and payloads.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of an ADC. The following table summarizes representative IC50 values for T-DM1 against HER2-positive cell lines. A similar experimental setup would be required to generate comparative data for an this compound ADC.
| ADC | Cell Line | Target | IC50 (pM) |
| T-DM1 | NCI-N87 | HER2 | 82 ± 10 |
| T-DM1 | HCC1954 | HER2 | 33 ± 20 |
Data sourced from publicly available research.[10]
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of ADCs. In studies with T-DM1, complete tumor regression has been observed in mice bearing HER2-positive breast cancer xenografts.[11] For an this compound ADC, similar studies would be necessary to compare its efficacy against T-DM1 and other approved ADCs. Key parameters to measure include tumor growth inhibition and overall survival.
Pharmacokinetics
The pharmacokinetic (PK) profile of an ADC determines its exposure and half-life in the body. The PK of T-DM1 has been well-characterized, with a terminal half-life of approximately 3.94 days.[12][13] A population PK analysis of T-DM1 showed a clearance of 0.676 L/day and a central volume of distribution of 3.127 L.[12][13] Comparative PK studies would be needed to determine if the MC linker significantly alters the PK profile of a DM1-based ADC.
| ADC | Clearance (L/day) | Central Volume of Distribution (L) | Terminal Half-life (days) |
| T-DM1 | 0.676 | 3.127 | ~3.94 |
Pharmacokinetic parameters for T-DM1.[12][13]
Experimental Protocols
To generate direct comparative data, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., HER2-positive SK-BR-3 and HER2-negative MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
ADC constructs (this compound ADC, T-DM1, isotype control ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies in culture medium. Replace the existing medium with the ADC-containing medium.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each ADC.
Bystander Effect Co-culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3)
-
Antigen-negative cancer cell line engineered to express a fluorescent protein (e.g., MDA-MB-468-GFP)
-
ADC constructs
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADCs at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells.
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Imaging and Analysis: At various time points, acquire fluorescence and bright-field images of the wells. Quantify the number of viable fluorescent (antigen-negative) cells in the co-cultures compared to the monoculture controls. A significant reduction in the number of antigen-negative cells in the co-culture treated with the ADC indicates a bystander effect.
Visualizing Signaling Pathways and Workflows
Signaling Pathway of DM1
Caption: Mechanism of action for DM1-based ADCs.
Experimental Workflow for In Vitro Cytotoxicity
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion
The choice of linker technology is a critical determinant of an ADC's therapeutic properties. While T-DM1, with its non-cleavable linker, has demonstrated significant clinical success, an ADC utilizing a cleavable MC linker with the same DM1 payload may offer the additional advantage of a bystander effect, which could be particularly beneficial in treating heterogeneous tumors. Rigorous preclinical and clinical studies with direct comparators are essential to fully elucidate the relative efficacy and safety of an this compound based ADC against approved therapies. The experimental protocols provided in this guide offer a framework for generating the necessary data to make these critical assessments.
References
- 1. An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A narrative review of the current landscape and future perspectives of HER2-targeting antibody drug conjugates for advanced breast cancer - Li - Translational Breast Cancer Research [tbcr.amegroups.org]
- 4. onclive.com [onclive.com]
- 5. Antibody-drug conjugates: beyond current approvals and potential future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody-drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of MC-DM1: A Review of Available Preclinical and Clinical Data
A comprehensive literature search for preclinical and clinical studies on a compound specifically designated "MC-DM1" did not yield any publicly available data. The scientific and medical databases reviewed do not contain specific information regarding a therapeutic agent with this identifier. It is possible that "this compound" represents an internal project code, a very early-stage compound not yet disclosed in publications, or a potential typographical error for a different agent.
While direct data on "this compound" is absent, the nomenclature suggests a possible connection to the well-established field of antibody-drug conjugates (ADCs), specifically those utilizing the cytotoxic agent DM1 (Mertansine). DM1 is a potent microtubule inhibitor derived from maytansine. It is not administered as a standalone therapy due to systemic toxicity but has been successfully incorporated into ADCs. In this context, "MC" could potentially refer to a specific monoclonal antibody or another targeting moiety.
Given the absence of specific "this compound" data, this guide will provide a comparative overview of a prominent DM1-containing ADC, Trastuzumab emtansine (T-DM1), to offer a framework for what a review of a similar agent might entail. T-DM1 serves as a crucial benchmark in the development of DM1-based therapeutics.
Comparative Analysis of a Representative DM1-Containing ADC: Trastuzumab Emtansine (T-DM1)
T-DM1 (Kadcyla®) is an ADC approved for the treatment of HER2-positive breast cancer. It consists of the HER2-targeted monoclonal antibody trastuzumab linked to the microtubule inhibitor DM1.
Table 1: Summary of Key Preclinical Data for T-DM1
| Parameter | Cell Line/Model | Result | Citation |
| In Vitro Cytotoxicity (IC50) | SK-BR-3 (HER2-positive) | ~0.05 µg/mL | |
| BT-474 (HER2-positive) | ~0.08 µg/mL | ||
| MCF7 (HER2-negative) | > 10 µg/mL | ||
| In Vivo Efficacy | KPL-4 (HER2-positive xenograft) | Tumor regression at 10 mg/kg | |
| JIMT-1 (trastuzumab-resistant xenograft) | Tumor growth inhibition | ||
| Mechanism of Action | Multiple | HER2 signaling inhibition, DM1-mediated cytotoxicity |
Table 2: Summary of Key Clinical Trial Data for T-DM1 (EMILIA Trial)
| Parameter | T-DM1 Arm | Lapatinib + Capecitabine Arm | Citation |
| Progression-Free Survival (PFS) | 9.6 months | 6.4 months | |
| Overall Survival (OS) | 30.9 months | 25.1 months | |
| Objective Response Rate (ORR) | 43.6% | 30.8% | |
| Common Adverse Events (Grade ≥3) | Thrombocytopenia (12.9%), Elevated AST (4.3%) | Diarrhea (20.7%), Hand-foot syndrome (16.4%) |
Experimental Protocols
A standardized experimental workflow is crucial for the evaluation of ADCs like T-DM1 and would be applicable to a hypothetical "this compound".
In Vitro Cytotoxicity Assay Protocol
-
Cell Culture: Plate cancer cell lines with varying target expression levels (e.g., HER2-positive and HER2-negative) in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the ADC (e.g., T-DM1) and control antibodies for 72-96 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Xenograft Mouse Model Efficacy Study Protocol
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HER2-positive breast cancer cells) into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a predetermined volume (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment groups and administer the ADC (e.g., T-DM1) and control agents intravenously at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.
-
Endpoint: Continue the study until tumors reach a predetermined endpoint size or for a specified duration. Body weight and animal welfare should be monitored throughout.
Visualizing Key Concepts
Diagrams are essential for illustrating the complex mechanisms and workflows in ADC research.
Caption: High-level workflow for ADC preclinical and clinical development.
Caption: Cellular mechanism of action for the antibody-drug conjugate T-DM1.
While a direct literature review of "this compound" is not possible due to the absence of published data, the principles of ADC development and the extensive data available for agents like T-DM1 provide a robust framework for understanding the potential evaluation and comparison of such a molecule. Should "this compound" be a novel ADC, its preclinical and clinical development would likely follow similar pathways, focusing on target-dependent cytotoxicity, in vivo efficacy, and a manageable safety profile. Researchers interested in this specific molecule are encouraged to monitor scientific publications and clinical trial registries for its potential disclosure.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for MC-DM1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of MC-DM1, a potent antibody-drug conjugate (ADC) component. Adherence to these procedures is critical for minimizing environmental impact and ensuring the safety of all laboratory personnel.
This compound is a drug-linker conjugate composed of the potent microtubule-disrupting agent DM1 and a linker.[1][2][3][4][5] Due to its cytotoxic nature, all waste containing this compound must be treated as hazardous.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.
| Property | Value |
| Chemical Formula | C42H55ClN4O12[6] |
| Molecular Weight | 843.37 g/mol [6] |
| Appearance | White to off-white solid powder[7] |
| Storage | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C. Protect from light.[5][6][7] |
Proper Disposal Procedures for this compound
The following step-by-step procedures must be followed for the disposal of this compound and any contaminated materials.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Lab coat
-
Closed-toe shoes
2. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused product, empty vials, contaminated gloves, bench paper, and plasticware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: Cytotoxic Agent (this compound)".
-
Liquid Waste: All liquid waste containing this compound, including stock solutions, cell culture media, and washings, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Decontamination of Work Surfaces and Equipment:
-
All surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated.
-
Use a 10% bleach solution followed by a rinse with 70% ethanol or another appropriate laboratory disinfectant.
-
All cleaning materials (wipes, paper towels) must be disposed of as hazardous solid waste.
4. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.
-
Do not dispose of this compound waste down the drain or in regular trash.[4][8][9]
-
Follow all local, state, and federal regulations for the disposal of cytotoxic and hazardous chemical waste.
Experimental Protocols
Cytotoxicity Assay for Antibody-Drug Conjugates (ADCs)
This protocol outlines a common method for determining the in vitro cytotoxicity of an ADC, such as one containing this compound.[1][2][3][6]
1. Cell Seeding:
- Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. ADC Treatment:
- Prepare serial dilutions of the ADC in complete growth medium.
- Remove the medium from the wells and add 100 µL of the diluted ADC to the respective wells. Include a vehicle control (medium without ADC).
- Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
3. Cell Viability Assessment (e.g., using a resazurin-based assay):
- Add 20 µL of resazurin solution to each well.
- Incubate the plate for 2-4 hours at 37°C.
- Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control.
- Plot the cell viability against the logarithm of the ADC concentration to determine the half-maximal inhibitory concentration (IC50).
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: A workflow diagram for the proper disposal of this compound waste.
Caption: The signaling pathway illustrating the mechanism of action of an this compound containing ADC.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling MC-DM1
For researchers, scientists, and drug development professionals working with the potent microtubule-disrupting agent-linker conjugate MC-DM1, stringent adherence to safety protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this cytotoxic compound.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive suite of personal protective equipment must be worn at all times during handling. The following table summarizes the required PPE, based on guidelines for handling cytotoxic compounds.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with powder-free nitrile gloves is required. Gloves must meet the ASTM D6978 standard for resistance to permeation by chemotherapy drugs. |
| Body Protection | Gown | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs (either knit or elastic) must be worn. The gown should fasten in the back to provide a solid front. |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A full-face shield must be worn in conjunction with goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powdered form of this compound or when there is a potential for aerosolization. Fit-testing of the respirator is essential. |
Emergency Protocols
Immediate and appropriate action is critical in the event of an exposure or spill. The following tables outline the step-by-step procedures for various emergency scenarios.
Exposure Response
| Exposure Type | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to an area with fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
Spill Cleanup
| Spill Size | Cleanup Procedure |
| Small Spill (<5 mL or <5 g) | 1. Restrict access to the area. 2. Wear appropriate PPE (double gloves, gown, eye protection). 3. For liquids, gently cover with absorbent pads. For powders, cover with damp absorbent pads to avoid aerosolization. 4. Working from the outside in, carefully collect all contaminated materials into a designated cytotoxic waste container. 5. Clean the spill area twice with a detergent solution, followed by a rinse with water. |
| Large Spill (>5 mL or >5 g) | 1. Evacuate the immediate area and alert others. 2. Secure the area and prevent entry. 3. Contact the institution's emergency response team or environmental health and safety department. 4. Only trained personnel with appropriate respiratory protection should perform the cleanup. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to prevent contamination and degradation of this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Storage
| Condition | Requirement |
| Temperature | Store at -20°C for long-term storage. |
| Light | Protect from light. |
| Container | Keep in a tightly sealed, clearly labeled container. |
| Location | Store in a designated, secure area for cytotoxic compounds. |
Disposal Plan
All materials contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal Workflow
Caption: Segregation and disposal workflow for this compound waste.
By implementing these safety and logistical procedures, research professionals can minimize the risks associated with handling the potent cytotoxic agent this compound, ensuring a safe laboratory environment for themselves and their colleagues. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
